3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKRBRVTKIRLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566980 | |
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132123-39-8 | |
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this specific molecule.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview of its key characteristics.
| Property | Value |
| Molecular Formula | C₂₁H₂₃F₃[1] |
| Molar Mass | 332.4 g/mol [1] |
| Melting Point | 40.0 to 44.0 °C |
| Boiling Point (Predicted) | 402.5 ± 45.0 °C |
| Density (Predicted) | 1.098 ± 0.06 g/cm³[1] |
| Appearance | White to almost white powder or lump |
| Water Solubility | Slightly soluble[1] |
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling (Representative Protocol)
This protocol describes a plausible method for the synthesis of the target compound.
Materials:
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1-Bromo-3,4,5-trifluorobenzene
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4'-(trans-4-propylcyclohexyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
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Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq), 4'-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
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Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the pure solid compound using a universal ATR (Attenuated Total Reflectance) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: A flowchart outlining the synthesis and characterization process.
References
Spectroscopic Profile of 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl (CAS 132123-39-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal compound, 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl, with CAS number 132123-39-8. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous structures and predicted data to aid in its identification and characterization.
Chemical Structure and Properties
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Chemical Name: 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl
-
CAS Number: 132123-39-8
-
Molecular Formula: C₂₁H₂₃F₃
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Molecular Weight: 332.40 g/mol
Spectroscopic Data
The following tables summarize the expected and predicted spectroscopic data for 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | m | 2H | Aromatic CH (trifluorophenyl ring) |
| ~ 7.2 - 7.4 | m | 4H | Aromatic CH (phenyl ring) |
| ~ 2.5 | m | 1H | Cyclohexyl CH |
| ~ 1.8 - 2.0 | m | 4H | Cyclohexyl CH₂ |
| ~ 1.2 - 1.5 | m | 6H | Cyclohexyl CH₂ and Propyl CH₂ |
| ~ 1.0 - 1.2 | m | 4H | Cyclohexyl CH₂ and Propyl CH₂ |
| ~ 0.9 | t | 3H | Propyl CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 (m) | Aromatic C-F |
| ~ 135 - 145 (m) | Aromatic Quaternary C |
| ~ 125 - 130 | Aromatic CH |
| ~ 110 - 115 (m) | Aromatic CH (trifluorophenyl ring) |
| ~ 40 - 45 | Cyclohexyl CH |
| ~ 30 - 40 | Cyclohexyl CH₂ and Propyl CH₂ |
| ~ 20 - 25 | Propyl CH₂ |
| ~ 14 | Propyl CH₃ |
Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and propyl) |
| ~ 1600, ~1480 | Medium - Strong | Aromatic C=C stretch |
| ~ 1450 | Medium | CH₂ bend |
| 1300 - 1100 | Strong | C-F stretch |
| 1000 - 800 | Medium - Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 332 | [M]⁺ (Molecular Ion) |
| 289 | [M - C₃H₇]⁺ |
| 249 | [M - C₆H₁₁]⁺ |
| 197 | [C₁₂H₈F₃]⁺ |
| 127 | [C₆H₄-C₆H₅]⁺ fragment |
| 83 | [C₆H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for spectroscopic analysis.
This guide serves as a foundational resource for researchers working with 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data on a purified sample.
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl derivative of significant interest in materials science, particularly in the field of liquid crystals.
Molecular Identity
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 132123-39-8 | [1][2][3] |
| Molecular Formula | C21H23F3 | [1][2] |
| Molecular Weight | 332.41 g/mol | [1] |
| Synonyms | 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl | [1] |
Predicted Molecular Geometry and Conformation
Due to the absence of a publicly available crystal structure for the exact title compound, the following data is based on the known crystal structure of the closely related compound, 4′-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl, and general principles of conformational analysis of substituted cyclohexanes and biphenyls.
The molecule consists of three key structural motifs: a trifluorinated phenyl ring, a propylcyclohexyl group, and a central biphenyl linkage.
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Cyclohexane Ring: The trans-4-propylcyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain. The bulky propyl and biphenyl substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.
-
Biphenyl Core: The dihedral angle between the two phenyl rings of the biphenyl core is a critical determinant of the molecule's overall shape and electronic properties. In the solid state, packing forces will influence this angle. In solution and in the nematic liquid crystal phase, there will be a distribution of angles, with a non-planar conformation being the most probable due to steric hindrance from the ortho-hydrogens.
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Trifluorophenyl Group: The fluorine atoms on the 3,4, and 5 positions of the phenyl ring significantly influence the electronic properties of the molecule, including its dipole moment and polarizability, which are crucial for its liquid crystalline behavior.
Tabulated Predicted Structural Parameters
The following table presents predicted bond lengths and angles based on standard values and data from similar reported crystal structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 Å |
| C-C (biphenyl) | ~1.49 Å |
| C-C (cyclohexane) | ~1.54 Å |
| C-F | ~1.35 Å |
| C-H | ~1.09 Å |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120° |
| C-C-C (cyclohexane) | ~109.5° |
| C-C-F | ~118° |
| Dihedral Angles (°) | |
| Biphenyl (C-C-C-C) | 40-60° (in gas phase/solution) |
Experimental Characterization Protocols
The determination of the precise molecular structure and conformation of this compound would rely on the following key experimental techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique would provide the most definitive information on the solid-state conformation, including precise bond lengths, bond angles, and the dihedral angle of the biphenyl core.
Detailed Protocol:
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent (e.g., slow evaporation from a solution in a solvent mixture like ethanol/hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy in solution would provide valuable information about the molecule's structure and dynamics.
Detailed Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like NOESY) are analyzed to deduce the connectivity and relative orientation of atoms in the molecule in solution.
Computational Modeling
Density functional theory (DFT) and other computational methods can be used to predict the lowest energy conformation and calculate various molecular properties.
Detailed Protocol:
-
Structure Building: A 3D model of the molecule is constructed.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization and Property Calculation: The geometry of the lowest energy conformer is optimized, and properties such as bond lengths, angles, dihedral angles, and electronic properties are calculated.
Visualizations
Molecular Structure
Caption: 2D representation of the molecular structure.
Experimental Workflow for Structural Elucidation
Caption: Workflow for molecular structure determination.
Conclusion
The molecular structure and conformation of this compound are key to its function as a liquid crystal. While a definitive crystal structure is not publicly available, analysis of its constituent parts and comparison with closely related molecules allow for a reliable prediction of its three-dimensional arrangement. The combination of experimental techniques like SC-XRD and NMR, alongside computational modeling, is essential for a comprehensive understanding of this and similar advanced materials.
References
Phase Transition Behavior of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transition behavior of the liquid crystal 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document summarizes its known physical properties, outlines detailed experimental protocols for characterization, and presents a logical workflow for its analysis.
Introduction
This compound is a fluorinated liquid crystal belonging to the biphenyl cyclohexane family. Such compounds are of significant interest in materials science and optoelectronics due to their unique anisotropic properties. The introduction of fluorine atoms into the molecular structure can significantly influence the material's dielectric anisotropy, viscosity, and mesophase behavior, making it a candidate for various applications, including in advanced display technologies and as a component in tunable optical devices. Understanding the phase transition behavior of this compound is crucial for its practical application and for the design of new liquid crystal mixtures with tailored properties.
Physicochemical and Phase Transition Data
The phase transitions of liquid crystals are characterized by specific temperatures and enthalpy changes, which correspond to the energy absorbed or released during the transition between different mesophases or between a mesophase and the crystalline or isotropic liquid state.
| Property | Value |
| Molecular Formula | C₂₁H₂₃F₃ |
| Molar Mass | 332.4 g/mol |
| CAS Number | 132123-39-8 |
| Melting Point (Cr → N/I) | 40.0 to 44.0 °C |
| Nematic to Isotropic (N → I) Transition (Clearing Point) | Data not available in searched literature. |
| Enthalpy of Fusion (ΔH_fus) | Data not available in searched literature. |
| Enthalpy of Nematic-Isotropic Transition (ΔH_NI) | Data not available in searched literature. |
Cr = Crystalline, N = Nematic, I = Isotropic
Experimental Protocols
The characterization of the phase transition behavior of liquid crystals is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about phase transitions, including their temperatures and enthalpies.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
-
Thermal Program:
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Heating Scan: The sample is heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point to erase any previous thermal history.
-
Cooling Scan: The sample is then cooled at the same constant rate to a temperature below its crystallization point.
-
Second Heating Scan: A second heating scan is performed to observe the phase transitions of the sample with a controlled thermal history.
-
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the phase transitions (onset, peak, and endset) and the area under the peaks, which corresponds to the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
POM is a crucial technique for the qualitative identification of liquid crystal phases. It utilizes polarized light to visualize the unique textures of different mesophases, which arise from their anisotropic nature.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed over the sample, and it is gently heated to its isotropic phase to ensure a thin, uniform film. The sample is then cooled to the desired temperature for observation.
-
Microscope Setup: The sample is placed on a hot stage of a polarizing microscope equipped with crossed polarizers.
-
Observation: The sample is observed as the temperature is slowly varied. The distinct optical textures that appear upon cooling from the isotropic liquid are characteristic of specific liquid crystal phases (e.g., the threaded or schlieren texture of a nematic phase).
-
Phase Identification: The observed textures are compared with known textures of different liquid crystal phases to identify the mesophases and the temperatures at which the transitions occur.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of the phase transition behavior of a liquid crystal like this compound.
An In-depth Technical Guide on 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: Current Knowledge and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS Number: 132123-39-8). While this compound is noted for its use in liquid crystal displays, specific data regarding its nematic range remains elusive in publicly accessible literature. This guide summarizes the available data, outlines standard experimental protocols for liquid crystal characterization, and provides a logical workflow for its analysis.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note the absence of the clearing point, which is a critical parameter for defining the upper limit of the nematic mesophase.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₃ | [1] |
| Molar Mass | 332.41 g/mol | [1] |
| Melting Point | 40.0 to 44.0 °C | [2] |
| Boiling Point (Predicted) | 402.5 ± 45.0 °C | [2] |
| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [2] |
| Nematic Range | Not available in cited literature | |
| Clearing Point | Not available in cited literature |
Experimental Protocols for Characterization
To determine the nematic range and other relevant properties of this liquid crystal, the following standard experimental methodologies are recommended.
Determination of Phase Transitions (Nematic Range)
The nematic range is the temperature interval in which the compound exhibits a nematic liquid crystal phase. It is defined by the melting point (solid to nematic or isotropic liquid transition) and the clearing point (nematic to isotropic liquid transition).
1. Differential Scanning Calorimetry (DSC)
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Objective: To determine the temperatures and enthalpy changes of phase transitions.
-
Methodology:
-
A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. Endothermic peaks will indicate the melting point and clearing point.
-
The sample is then cooled at the same controlled rate to observe exothermic peaks corresponding to the isotropic to nematic and nematic to solid transitions. This helps to identify the enantiotropic or monotropic nature of the mesophase.
-
2. Polarized Light Microscopy (PLM)
-
Objective: To visually observe the different phases and their textures, confirming the transitions identified by DSC.
-
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated and cooled at a slow, controlled rate.
-
The textures of the different phases are observed through crossed polarizers. The solid crystalline phase will show birefringence, the nematic phase will exhibit a characteristic Schlieren or threaded texture, and the isotropic liquid phase will appear dark.
-
The temperatures at which these textural changes occur are recorded as the transition temperatures.
-
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel liquid crystal compound like this compound.
Caption: Workflow for Liquid Crystal Characterization.
Conclusion
While this compound is a known component in liquid crystal applications, a complete public dataset, particularly concerning its nematic range, is not available. The provided physicochemical data is based on available sources and predictive models. For researchers and professionals in drug development and materials science, the experimental protocols and logical workflow outlined in this guide provide a robust framework for the full characterization of this and similar compounds. The determination of the nematic range through DSC and PLM is a critical first step in understanding the potential applications of this material.
References
An In-depth Technical Guide to the Solubility of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and advanced materials is a critical determinant of their efficacy, bioavailability, and applicability. This technical guide focuses on the solubility of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl compound with potential applications in materials science and medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its systematic determination. Detailed experimental protocols, a structured format for data presentation, and a visual representation of the experimental workflow are provided to ensure methodological consistency and facilitate the comparison of results across different research endeavors.
Introduction: The Significance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental physicochemical property. In the realm of drug development, the aqueous solubility of a compound is a key factor influencing its absorption and bioavailability. For materials science, particularly in the field of liquid crystals and organic electronics, solubility in organic solvents is paramount for purification, processing, and device fabrication.
This compound belongs to the class of fluorinated biphenyls. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including lipophilicity, metabolic stability, and intermolecular interactions, thereby influencing their solubility profile. This guide outlines the principles and procedures for accurately quantifying the solubility of this compound in a range of relevant organic solvents.
Predicted Solubility Profile
Based on the structural features of this compound, a qualitative prediction of its solubility can be made. The molecule possesses a non-polar biphenyl core and a propylcyclohexyl group, which contribute to its lipophilic character. The trifluorophenyl group, while containing polar C-F bonds, has a relatively low overall dipole moment due to the symmetrical arrangement of the fluorine atoms. Therefore, the compound is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar to moderately polar organic solvents.
General solubility principles suggest that "like dissolves like." Consequently, solvents with similar polarity and structural characteristics to the solute are likely to be effective. Biphenyl, a related parent compound, is known to be soluble in various organic solvents, including benzene, toluene, and hexane.[1] Fluorinated biphenyl aromatic polyimides have also demonstrated good solubility in common organic solvents such as chloroform (CHCl₃) and tetrahydrofuran (THF).[2]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or public databases. The following tables are presented as a template for reporting experimentally determined solubility data. It is recommended to measure solubility at standard ambient temperature (e.g., 25 °C) and potentially at other temperatures relevant to specific applications.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 1.88 | Data to be determined | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined |
| Chloroform | 4.81 | Data to be determined | Data to be determined |
| Dichloromethane | 8.93 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 7.52 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Isopropanol | 19.9 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of Solubility
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Selected Solvent 1 | 10 | Data to be determined |
| 25 | Data to be determined | |
| 40 | Data to be determined | |
| Selected Solvent 2 | 10 | Data to be determined |
| 25 | Data to be determined | |
| 40 | Data to be determined |
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated thermometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermodynamic solubility of the target compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct a preliminary study to determine the time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize temperature changes.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC.
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
This technical guide provides a comprehensive framework for the determination of the solubility of this compound in organic solvents. While specific quantitative data is currently unavailable, the provided experimental protocols and data presentation templates offer a standardized approach for researchers to generate and report this critical physicochemical property. The systematic study of the solubility of this and related fluorinated biphenyl compounds will contribute to a deeper understanding of their behavior in solution and facilitate their application in various scientific and industrial fields.
References
An In-depth Technical Guide on the Thermal Stability of Trifluorinated Biphenyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluorinated biphenyl compounds are of significant interest in drug development and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. A key attribute is enhanced thermal stability, which is critical for manufacturing, storage, and application viability. This guide provides a comprehensive overview of the principles governing the thermal stability of these compounds, detailed protocols for its experimental determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of available thermal data. While specific quantitative decomposition data for many simple trifluorinated biphenyls is not abundant in publicly accessible literature, the principles and methodologies presented herein provide a robust framework for their assessment.
Introduction: The Role of Trifluorination in Molecular Stability
The incorporation of fluorine into organic molecules, particularly as a trifluoromethyl (-CF₃) group, is a widely used strategy in medicinal chemistry and materials science to modulate various properties. The -CF₃ group is a strong electron-withdrawing group and is recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.
Crucially, the trifluoromethyl group also significantly enhances the thermal stability of the parent molecule. This increased stability is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol), which is the strongest single bond in organic chemistry. Breaking these bonds requires a substantial energy input, thereby elevating the molecule's decomposition temperature.[1] This guide explores the thermal properties of biphenyls featuring this important functional group.
Experimental Assessment of Thermal Stability
The thermal stability of a compound is typically assessed using a combination of thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
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// Edges start -> dsc [label="Physical Characterization"]; start -> tga [label="Stability Characterization"]; dsc -> melting; tga -> decomposition; melting -> stability_assessment; decomposition -> stability_assessment; }
Caption: General experimental workflow for thermal stability analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing data on the physical stability and purity of the compound.[1]
Molecular Structure and Thermal Stability Relationship
The enhanced thermal stability of trifluorinated biphenyls is a direct consequence of their molecular structure. The strong C-F bonds in the -CF₃ group provide a high activation energy barrier for thermal decomposition. The electron-withdrawing nature of the -CF₃ group can also contribute to the overall electronic stability of the biphenyl ring system.
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// Edges structure -> cf_bond; structure -> ewg; cf_bond -> energy_barrier; ewg -> electronic_stability; energy_barrier -> thermal_stability; electronic_stability -> thermal_stability; }
Caption: Relationship between molecular features and thermal stability.
Quantitative Thermal Stability Data
Specific TGA data for simple trifluorinated biphenyls is not widely available in peer-reviewed literature. However, data from related, more complex fluorinated molecules clearly demonstrates the stability imparted by fluorination. The table below presents data for a fluorinated trimer alongside illustrative, hypothetical data for a typical trifluorinated biphenyl to provide a comparative context.
| Compound Name | Structure Type | Td (1% weight loss) | Td (5% weight loss) | Td (10% weight loss) | Reference / Note |
| Fluorinated Trimer (F-TPBT) | Oligomer | 361 °C | 427 °C | 449 °C | [2] (Experimentally Determined) |
| 4-Cyano-4'-(trifluoromethyl)biphenyl | Biphenyl Derivative | > 300 °C (expected) | > 350 °C (expected) | > 375 °C (expected) | Illustrative Data[1] |
| 4,4'-Bis(trifluoromethyl)biphenyl | Biphenyl Derivative | > 320 °C (expected) | > 370 °C (expected) | > 400 °C (expected) | Illustrative Data |
Note: Data for biphenyl derivatives is hypothetical and for illustrative purposes, based on the known stabilizing effect of the -CF₃ group. Actual values must be determined experimentally.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for TGA and DSC analysis suitable for trifluorinated biphenyl compounds. Optimization may be required based on specific instrumentation and sample characteristics.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the decomposition temperature (Td) of the compound.
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// Edges prep -> setup [fontcolor="#202124"]; setup -> program [fontcolor="#202124"]; program -> acquire [fontcolor="#202124"]; acquire -> analyze [fontcolor="#202124"]; }
Caption: Detailed experimental workflow for TGA.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the trifluorinated biphenyl sample into a clean, tared TGA pan (e.g., alumina or platinum).[1]
-
Instrument Setup: Place the sample pan and a reference pan into the TGA instrument. Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. Allow the instrument to stabilize at the starting temperature (e.g., 30 °C).[1]
-
Thermal Program: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Acquisition: Continuously monitor and record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Td(x%): The temperature at which x% of the initial mass has been lost (e.g., Td₅, Td₁₀).
-
Derivative Thermogram (DTG): The first derivative of the TGA curve, where the peak indicates the temperature of the maximum rate of mass loss.[1]
-
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and identify other phase transitions of the compound.
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// Edges prep -> setup [fontcolor="#202124"]; setup -> program [fontcolor="#202124"]; program -> acquire [fontcolor="#202124"]; acquire -> analyze [fontcolor="#202124"]; }
Caption: Detailed experimental workflow for DSC.
Methodology:
-
Sample Preparation: Weigh 1-3 mg of the sample into a DSC pan (typically aluminum) and hermetically seal it. An empty, sealed pan is used as the reference.[1]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) and allow the instrument to equilibrate at the starting temperature (e.g., 25 °C).[1]
-
Thermal Program: Subject the sample to a heat-cool-heat cycle to remove any prior thermal history.
-
First Heat: Heat from 25 °C to a temperature well above the expected melting point at a constant rate (e.g., 10 °C/min).
-
Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Reheat the sample at the same rate as the first scan. This second heating scan is typically used for analysis.[1]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature). An endothermic peak represents melting. The melting point (Tm) is typically reported as the onset temperature of this peak.
Conclusion
Trifluorinated biphenyl compounds are expected to possess high thermal stability, a direct result of the strong carbon-fluorine bonds inherent in their structure. While specific, publicly available TGA data is limited for many derivatives, the established principles and thermoanalytical methods provide a clear path for experimental determination. The detailed TGA and DSC protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately characterize the thermal properties of these valuable compounds, ensuring their suitability for intended applications.
References
Methodological & Application
Application Notes and Protocols for Formulation of Liquid Crystal Mixtures Using 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Display Technology Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (IUPAC Name: 1,2,3-trifluoro-5-[4-(trans-4-propylcyclohexyl)phenyl]benzene) in the formulation of nematic liquid crystal mixtures. This document is intended for professionals in materials science and display technology, providing key data and detailed experimental protocols for the characterization of liquid crystal mixtures containing this compound. The initial audience scope mentioning "drug development professionals" has been refined, as all evidence points to the application of this compound in electro-optical devices, particularly liquid crystal displays (LCDs).
Introduction to this compound
This compound is a fluorinated liquid crystal monomer known for its utility in formulating advanced liquid crystal mixtures.[1][2][3][4][5][6] The trifluorinated phenyl ring significantly influences the dielectric anisotropy of the molecule, a critical parameter in the performance of liquid crystal displays.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 132123-39-8 | [2][3][4] |
| Molecular Formula | C21H23F3 | [1][2][3] |
| Molecular Weight | 332.41 g/mol | [3] |
| Appearance | White to almost white powder or crystal | |
| Purity | >98.0% (GC) | [5] |
Role in Liquid Crystal Mixtures
In the formulation of nematic liquid crystal mixtures, individual components are selected and combined to achieve a specific set of physical and electro-optical properties tailored for a particular application.[7][8] this compound is a valuable component due to its fluorinated structure. Fluorinated liquid crystals are known to influence key parameters such as:
-
Dielectric Anisotropy (Δε): The trifluoro substitution on the phenyl ring is expected to induce a significant dipole moment, which can contribute to either a positive or negative dielectric anisotropy depending on the overall molecular structure and its alignment in an electric field. The specific contribution of this compound needs to be determined experimentally within a host mixture.
-
Birefringence (Δn): The optical anisotropy of the molecule contributes to the overall birefringence of the mixture, which is a crucial factor for display performance.
-
Viscosity (γ): The viscosity of the mixture affects the switching speed of the liquid crystal display. The molecular structure of each component influences the overall viscosity.
-
Clearing Point (N-I Transition Temperature): The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid is a critical parameter for the operational temperature range of the display device. The clearing point of a mixture is a function of the concentration and properties of its components.[5]
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of liquid crystal mixtures containing this compound.
Formulation of the Liquid Crystal Mixture
Objective: To prepare a homogeneous liquid crystal mixture with a desired concentration of this compound in a host nematic liquid crystal.
Materials:
-
This compound (guest)
-
A suitable nematic liquid crystal host mixture (e.g., a commercially available eutectic mixture with a known clearing point and positive or negative dielectric anisotropy, depending on the desired properties of the final mixture).
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Hot plate or heating block
-
Ultrasonic bath
Protocol:
-
Accurately weigh the desired amounts of the guest compound and the host liquid crystal mixture into a clean glass vial using an analytical balance. The concentration of the guest compound can be varied to study its effect on the mixture's properties.
-
Securely cap the vial and thoroughly mix the components using a vortex mixer for 2-3 minutes.
-
Heat the vial on a hot plate to a temperature approximately 10-20 °C above the expected clearing point of the mixture. This will facilitate the dissolution of the solid guest compound into the liquid crystalline host.
-
While heating, continue to agitate the mixture periodically using the vortex mixer until the guest compound is completely dissolved and the mixture appears as a homogeneous, isotropic liquid.
-
For complete homogenization, place the vial in an ultrasonic bath for 15-30 minutes while maintaining the temperature above the clearing point.
-
Allow the mixture to cool slowly to room temperature. The mixture should now be in the nematic phase.
-
Store the prepared mixture in a desiccator to prevent moisture absorption.
Characterization of the Liquid Crystal Mixture
Objective: To determine the clearing point (nematic-isotropic transition temperature) and any other phase transitions of the formulated mixture.
Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
DSC Protocol:
-
Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.
-
Place the sealed pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history consistency.
-
The phase transition temperatures are identified as the peak onsets or maxima in the heat flow versus temperature curve.
POM Protocol:
-
Place a small drop of the liquid crystal mixture onto a clean glass slide and cover it with a coverslip.
-
Place the slide on a hot stage attached to a polarized optical microscope.
-
Heat the sample slowly while observing the texture through the microscope.
-
The nematic phase will exhibit a characteristic texture (e.g., schlieren or marbled).
-
The clearing point is the temperature at which the texture disappears, and the view becomes completely dark (isotropic).
-
Cool the sample to observe the formation of the nematic phase from the isotropic liquid.
Objective: To measure the dielectric anisotropy (Δε) and birefringence (Δn) of the liquid crystal mixture.
Apparatus:
-
Function generator
-
Voltage amplifier
-
LCR meter
-
Helium-Neon (He-Ne) laser (λ = 632.8 nm)
-
Polarizers
-
Photodetector
-
Oscilloscope
-
Liquid crystal cell (e.g., a planar aligned cell with a known thickness)
Protocol for Dielectric Anisotropy (Δε):
-
Fill a liquid crystal cell with the formulated mixture by capillary action in its isotropic phase.
-
Measure the capacitance of the cell in the absence of an electric field (C⊥).
-
Apply a sufficiently high AC voltage (e.g., 1 kHz square wave) to align the liquid crystal director parallel to the electric field and measure the capacitance (C∥).
-
Calculate the perpendicular (ε⊥) and parallel (ε∥) components of the dielectric permittivity using the known cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Protocol for Birefringence (Δn):
-
Place the filled liquid crystal cell between two crossed polarizers.
-
Direct a laser beam through the setup.
-
Apply a variable AC voltage to the cell and measure the transmitted light intensity with a photodetector.
-
The transmitted intensity will oscillate as a function of the applied voltage due to the phase retardation change.
-
The birefringence (Δn) can be calculated from the phase retardation (δ), which is determined from the maxima and minima of the transmitted intensity, the cell gap (d), and the wavelength of light (λ), using the formula: δ = 2πΔnd/λ.
Expected Results and Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison, especially when evaluating a series of mixtures with varying concentrations of this compound.
Table 1: Phase Transition Temperatures of LC Mixtures
| Mixture ID | Concentration of Guest (%) | Clearing Point (°C) | Other Transitions (°C) |
| Host | 0 | (Value) | (Value) |
| Mix-1 | 5 | (Value) | (Value) |
| Mix-2 | 10 | (Value) | (Value) |
| Mix-3 | 15 | (Value) | (Value) |
Table 2: Electro-Optical Properties of LC Mixtures at 25°C
| Mixture ID | Concentration of Guest (%) | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 633 nm |
| Host | 0 | (Value) | (Value) |
| Mix-1 | 5 | (Value) | (Value) |
| Mix-2 | 10 | (Value) | (Value) |
| Mix-3 | 15 | (Value) | (Value) |
Conclusion
This compound is a key component for formulating advanced liquid crystal mixtures for display applications. Its trifluorinated structure is anticipated to significantly influence the dielectric anisotropy and other crucial properties of the final mixture. By following the detailed protocols for formulation and characterization outlined in these application notes, researchers can systematically investigate the impact of this compound and optimize liquid crystal mixtures for next-generation display technologies. The provided workflows and data presentation formats are designed to facilitate efficient and reproducible research in this field.
References
- 1. 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. This compound [oakwoodchemical.com]
- 4. canaanchem.com [canaanchem.com]
- 5. 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 132123-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. canaanchem.com [canaanchem.com]
- 7. US3960748A - Nematic liquid crystal compositions - Google Patents [patents.google.com]
- 8. US3880767A - Nematic liquid-crystal compositions - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystal Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for measuring the key electro-optical properties of liquid crystal (LC) cells. These procedures are essential for characterizing the performance of LC materials and devices for a wide range of applications, including displays, spatial light modulators, and tunable optical components.
Introduction
The electro-optical performance of a liquid crystal cell is characterized by several key parameters that dictate its suitability for specific applications. This document outlines the standard protocols for measuring the following fundamental properties:
-
Voltage-Dependent Transmittance and Threshold Voltage: Determining the voltage required to initiate a change in the liquid crystal's optical state.
-
Response Time: Measuring the speed at which the liquid crystal switches between different optical states.
-
Contrast Ratio: Quantifying the difference in luminance between the "on" and "off" states.
-
Viewing Angle: Assessing the range of angles from which the display can be viewed with acceptable visual performance.
Experimental Setup
A generalized setup for electro-optical characterization of liquid crystal cells is required. The core components include a light source (e.g., He-Ne laser or a stabilized white light source), a pair of polarizers, a function generator to apply voltage to the LC cell, a photodetector to measure the transmitted light intensity, and an oscilloscope to record the dynamic response.[1][2][3] The LC cell is typically mounted on a rotating stage to facilitate viewing angle measurements.
Below is a diagram illustrating the typical experimental workflow for these measurements.
Caption: A generalized experimental workflow for measuring the electro-optical properties of liquid crystal cells.
Protocols for Electro-Optical Measurements
Voltage-Dependent Transmittance (V-T Curve) and Threshold Voltage (Vth)
The V-T curve illustrates how the transmittance of the LC cell changes with applied voltage, from which the threshold voltage can be determined.
Protocol:
-
Setup: Arrange the experimental setup as shown in the workflow diagram. The LC cell should be placed between two crossed polarizers.[3] For a twisted nematic (TN) cell, the rubbing directions are typically oriented at 45 degrees to the polarizer axes.
-
Voltage Application: Apply a square wave voltage from a function generator to the LC cell. The frequency should be in the range of 1 kHz to avoid ion migration effects.[4]
-
Measurement: Gradually increase the applied voltage from 0 V. At each voltage step, measure the intensity of the transmitted light using the photodetector.
-
Data Analysis: Plot the measured transmittance as a function of the applied voltage to obtain the V-T curve.
-
Threshold Voltage Determination: The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.
Data Presentation:
| Applied Voltage (V) | Transmittance (a.u.) |
| 0.0 | ... |
| 0.5 | ... |
| 1.0 | ... |
| ... | ... |
Response Time
Response time is a critical parameter for display applications, indicating how quickly the LC can switch between bright and dark states. It is typically defined as the sum of the rise time (τ_on) and the decay time (τ_off).[5]
Protocol:
-
Setup: Use the same experimental setup as for the V-T curve measurement.
-
Voltage Application: Apply a square wave voltage to the LC cell that switches between a low voltage (typically 0 V or Vth) and a higher driving voltage.
-
Measurement: Use an oscilloscope to record the change in transmitted light intensity over time as the voltage switches.
-
Data Analysis:
Data Presentation:
| Parameter | Value (ms) |
| Rise Time (τ_on) | ... |
| Decay Time (τ_off) | ... |
| Total Response Time | ... |
Below is a diagram illustrating the logical relationship for determining response time.
Caption: Logical workflow for the determination of liquid crystal response time.
Contrast Ratio (CR)
The contrast ratio is a measure of the display's ability to produce deep blacks and bright whites. It is defined as the ratio of the luminance of the brightest state (L_on) to the luminance of the darkest state (L_off).[5]
Protocol:
-
Setup: Use the standard experimental setup. A luminance meter can be used in place of a simple photodetector for more accurate measurements.
-
Measurement:
-
Measure the luminance of the LC cell in its brightest state (L_on) by applying the appropriate driving voltage.
-
Measure the luminance of the LC cell in its darkest state (L_off) by applying the appropriate voltage (often 0 V).
-
-
Data Analysis: Calculate the contrast ratio using the formula: CR = L_on / L_off.
Data Presentation:
| Parameter | Luminance (cd/m²) |
| Bright State (L_on) | ... |
| Dark State (L_off) | ... |
| Contrast Ratio | ... |
Viewing Angle
The viewing angle is the range of angles at which a display can be viewed with acceptable visual performance, often defined by a minimum acceptable contrast ratio.[7][8]
Protocol:
-
Setup: The LC cell is mounted on a computer-controlled rotating stage. A goniometric setup with a spot luminance meter is often used for precise measurements.[9]
-
Measurement:
-
Position the detector at a normal viewing angle (0 degrees).
-
Measure the contrast ratio at this position.
-
Rotate the LC cell in both horizontal and vertical directions in defined angular steps.[10]
-
At each angle, measure the contrast ratio.
-
-
Data Analysis: The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value, for example, 10:1.[8] The results are often presented as a polar plot showing the contrast ratio at different viewing angles.
Data Presentation:
| Viewing Angle (°) | Horizontal CR | Vertical CR |
| -60 | ... | ... |
| -45 | ... | ... |
| -30 | ... | ... |
| 0 | ... | ... |
| 30 | ... | ... |
| 45 | ... | ... |
| 60 | ... | ... |
Below is a diagram illustrating the signaling pathway for viewing angle determination.
Caption: Decision pathway for determining the maximum viewing angle of a liquid crystal cell.
References
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. researchgate.net [researchgate.net]
- 3. er.knutd.edu.ua [er.knutd.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Crystal Displays [web.media.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Viewing angle - Wikipedia [en.wikipedia.org]
- 8. How to Differentiate the Viewing Angles of LCD Displays [displaysino.com]
- 9. Fast and Accurate Way To Measure Viewing Angle Performance of Display | Konica Minolta Color, Light, and Display Measuring Instruments [sensing.konicaminolta.asia]
- 10. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
Application Notes and Protocols for the Synthesis and Purification of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of the liquid crystal intermediate, 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of biaryl compounds.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of (3,4,5-trifluorophenyl)boronic acid from 1-bromo-3,4,5-trifluorobenzene via a Grignard reaction. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized boronic acid with 1-bromo-4-(trans-4-propylcyclohexyl)benzene.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis and purification of the target compound.
Table 1: Reagents for the Synthesis of (3,4,5-trifluorophenyl)boronic acid
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1-Bromo-3,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | 21.1 g | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 1.1 |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Trimethyl borate | C₃H₉BO₃ | 103.91 | 16.6 mL | 1.5 |
| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |
Table 2: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| (3,4,5-trifluorophenyl)boronic acid | C₆H₄BF₃O₂ | 175.90 | 17.6 g | 1.0 |
| 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | C₁₅H₂₁Br | 281.23 | 28.1 g | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.16 g | 0.01 |
| 2M Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 100 mL | 2.0 |
| Toluene | C₇H₈ | 92.14 | 300 mL | - |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - |
Table 3: Expected Yield and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by GC-MS) |
| 1 | (3,4,5-trifluorophenyl)boronic acid | 17.6 | 70-85 | >95% |
| 2 | This compound | 33.2 | 80-95 | >98% (after purification) |
Experimental Protocols
Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small portion of a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous THF to the flask to initiate the reaction.
-
Once the Grignard reaction has started (indicated by a color change and gentle reflux), add the remaining 1-bromo-3,4,5-trifluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Formation of the Boronic Acid:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add trimethyl borate to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 2M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (3,4,5-trifluorophenyl)boronic acid as a solid.
-
Recrystallize the crude product from a mixture of hot water and ethanol to yield pure (3,4,5-trifluorophenyl)boronic acid.
-
Protocol 2: Synthesis of this compound (Suzuki-Miyaura Coupling)
-
Reaction Setup:
-
In a round-bottom flask, combine (3,4,5-trifluorophenyl)boronic acid, 1-bromo-4-(trans-4-propylcyclohexyl)benzene, and tetrakis(triphenylphosphine)palladium(0).
-
Add toluene and ethanol to the flask, followed by the 2M sodium carbonate solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 3: Purification of this compound
-
Column Chromatography:
-
Purify the crude product by column chromatography on silica gel.
-
Use a non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, to elute the product.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to yield the partially purified product.
-
-
Recrystallization:
-
Further purify the product by recrystallization.
-
Dissolve the product from the chromatography step in a minimal amount of a hot solvent, such as ethanol, isopropanol, or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.
-
Visualizations
Caption: Overall workflow for the synthesis and purification.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Characterization of Fluorinated Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated liquid crystals (FLCs) are a pivotal class of materials in modern technology, particularly in advanced display applications and photonic devices. The strategic incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their physicochemical properties, such as dielectric anisotropy, optical birefringence, viscosity, and mesophase behavior.[1][2] This targeted modification of molecular properties is crucial for optimizing device performance, leading to faster switching times, lower power consumption, and improved image quality.
These application notes provide a comprehensive overview of the key techniques used to characterize FLCs. Detailed experimental protocols are provided for each method to guide researchers in obtaining reliable and reproducible data. Furthermore, quantitative data for representative FLCs are summarized in tabular format to facilitate comparison and material selection.
I. Thermal and Mesomorphic Characterization
The identification and characterization of the liquid crystalline phases (mesophases) and their transition temperatures are fundamental steps in the analysis of any new FLC. The two primary techniques for this purpose are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM)
Application: POM is a qualitative technique used to identify liquid crystalline phases by observing the unique optical textures that arise from the anisotropic nature of the material. It is also used to determine the phase transition temperatures by observing changes in these textures upon heating and cooling.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount (a few micrograms) of the FLC sample onto a clean glass microscope slide.
-
Cover the sample with a clean glass coverslip.
-
If the sample is solid at room temperature, place the slide on a hot stage and heat it until the sample melts into the isotropic liquid phase to ensure a thin, uniform film.
-
-
Instrumentation and Observation:
-
Place the prepared slide on a hot stage coupled with a polarized light microscope. The hot stage should have a programmable temperature controller.
-
Set the polarizers in a crossed position (90° to each other). In this configuration, an isotropic liquid will appear dark (extinction), while an anisotropic liquid crystal phase will be birefringent and appear bright and colored.
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min).
-
Carefully observe the changes in the optical texture as the sample cools. The appearance of specific textures (e.g., Schlieren, focal conic, fan-shaped) is characteristic of different mesophases (nematic, smectic, etc.).
-
Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.
-
Subsequently, heat the sample at the same controlled rate and record the transition temperatures again to check for thermal reversibility.
-
Differential Scanning Calorimetry (DSC)
Application: DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the temperatures and enthalpies of phase transitions.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the FLC sample into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press to prevent any loss of material during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrumentation and Measurement:
-
Place the sample pan and the reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and inert atmosphere.
-
Program the instrument for a heating and cooling cycle. A typical cycle would be:
-
Heat the sample to a temperature well above its clearing point (transition to the isotropic liquid) at a controlled rate (e.g., 5-10 °C/min).
-
Hold at this temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at the same controlled rate to a temperature below its lowest phase transition.
-
Reheat the sample at the same rate.
-
-
The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The phase transitions will appear as peaks in the DSC thermogram. Endothermic peaks (heat absorption) are observed during heating, while exothermic peaks (heat release) are observed during cooling.
-
The onset temperature of a peak is typically taken as the transition temperature.
-
The area under the peak is proportional to the enthalpy of the transition (ΔH), which is a measure of the latent heat associated with the phase change.
-
Quantitative Data: Thermal Properties of Selected Fluorinated Liquid Crystals
| Compound | Structure | Phase Transitions (°C) and Enthalpies (kJ/mol) | Reference |
| 2F5T3 | 4-pentyl-4''-propyl-2-fluoro-1,1':4',1''-terphenyl | Cr 23 N 168 I | [3] |
| 3F5T3 | 4-pentyl-4''-propyl-3-fluoro-1,1':4',1''-terphenyl | g -28 Cr2 23 N 168 I (Heating) | [3] |
| 4F5T3 | 4-pentyl-4''-propyl-4-fluoro-1,1':4',1''-terphenyl | Cr -28 N 145 I | [3] |
| 4-fluorophenyl-4'-pentyltolane | F-Ph-C≡C-Ph-C5H11 | Cr 58.0 (18.9) N 68.0 (0.4) I | [4] |
| 4-fluorophenyl-4'-hexyltolane | F-Ph-C≡C-Ph-C6H13 | Cr 42.0 (20.1) N 65.0 (0.5) I | [4] |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic, g = glass transition. Values in parentheses are enthalpies.
II. Structural and Spectroscopic Characterization
These techniques provide information about the molecular structure, arrangement, and purity of the FLCs.
X-Ray Diffraction (XRD)
Application: XRD is a powerful technique for determining the phase structure and dimensional information of liquid crystalline phases. It can distinguish between nematic, smectic, and columnar phases and provide information about layer spacing in smectic phases.
Experimental Protocol:
-
Sample Preparation:
-
The FLC sample is typically loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter).
-
For aligned samples, the capillary can be subjected to a magnetic field or a surface treatment to induce a specific molecular orientation.
-
-
Instrumentation and Measurement:
-
The capillary is mounted in a temperature-controlled stage on the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by an area detector.
-
Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by POM and DSC.
-
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp reflections in the small-angle region are indicative of the layered structure of smectic phases. The position of these reflections can be used to calculate the layer spacing (d) using Bragg's law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like short-range positional order of molecules within the layers (for smectic phases) or in the bulk (for nematic phases). The position of this halo gives an indication of the average intermolecular distance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming the molecular structure and assessing the purity of synthesized FLCs. ¹⁹F NMR is especially powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the FLC sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the FLC.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Measurement:
-
Place the NMR tube in the NMR spectrometer.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is required.
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the signals in the spectra provide information about the electronic environment of the nuclei, helping to identify the different functional groups in the molecule.
-
Coupling Constants: The splitting of signals (J-coupling) provides information about the connectivity of atoms in the molecule.
-
Integration: The integral of the signals is proportional to the number of nuclei, which helps in assigning the signals to specific protons, carbons, or fluorines in the structure.
-
Purity Assessment: The presence of unexpected signals can indicate the presence of impurities.
-
III. Physicochemical Property Measurement
The performance of FLCs in devices is determined by their physical properties, such as dielectric anisotropy, optical birefringence, and viscosity.
Dielectric Spectroscopy
Application: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For FLCs, it is used to determine the dielectric anisotropy (Δε = ε∥ - ε⊥), which is a critical parameter for the electro-optic switching of liquid crystal displays.
Experimental Protocol:
-
Sample Preparation:
-
The FLC is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO).
-
The inner surfaces of the glass plates are treated with an alignment layer to induce a specific molecular orientation (planar for measuring ε⊥ and homeotropic for measuring ε∥).
-
The cell thickness is typically in the range of 5-20 µm.
-
-
Instrumentation and Measurement:
-
The filled cell is placed in a temperature-controlled holder.
-
The cell is connected to an impedance analyzer.
-
The capacitance of the cell is measured at a specific frequency (typically 1 kHz) as a function of temperature.
-
-
Data Analysis:
-
The dielectric permittivity (ε) is calculated from the measured capacitance, the cell area, and the cell gap.
-
Measurements are performed on both planar and homeotropic aligned cells to obtain ε⊥ and ε∥, respectively.
-
The dielectric anisotropy (Δε) is then calculated as the difference between ε∥ and ε⊥.
-
Birefringence (Δn) Measurement
Application: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal (Δn = ne - no). It is a key parameter that influences the phase retardation of light passing through the liquid crystal layer and thus affects the contrast and brightness of a display.
Experimental Protocol:
-
Instrumentation:
-
An Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage is commonly used.
-
Alternatively, spectrophotometric methods or the use of a Babinet-Soleil compensator can be employed.
-
-
Measurement:
-
A drop of the FLC is placed on the prism of the refractometer.
-
For a planar aligned sample, rotating the polarizer allows for the measurement of both ne (when the polarization is parallel to the liquid crystal director) and no (when the polarization is perpendicular to the director).
-
The measurements are performed at a specific wavelength of light (e.g., 589 nm) and as a function of temperature.
-
-
Data Analysis:
-
The birefringence (Δn) is calculated as the difference between the measured ne and no values.
-
Quantitative Data: Dielectric and Optical Properties of Selected Fluorinated Liquid Crystals
| Compound/Mixture | Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Birefringence (Δn) at 589 nm, 20°C | Reference |
| ZLI-4792 (Merck) | +5.2 | 0.0969 | Commercial Data |
| MLC-6608 (Merck) | -4.2 | 0.083 | Commercial Data |
| UCF-N2 | -3.7 | 0.235 | [5] |
| UCF-N3 | -3.74 | 0.265 | [5] |
| Phenyl-tolane with 2,3-difluoro substitutions | ~ -8 | ~ 0.35 | [6] |
Viscosity Measurement
Application: The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a critical factor determining the switching speed of a liquid crystal device. Lower viscosity leads to faster response times.
Experimental Protocol:
-
Instrumentation:
-
A cone-and-plate or parallel-plate rheometer is a standard instrument for measuring the viscosity of liquid crystals.
-
Capillary viscometers can also be used.
-
-
Measurement:
-
The FLC sample is placed between the plates of the rheometer, which are temperature-controlled.
-
The rotational viscosity is determined by measuring the torque required to rotate one of the plates at a constant angular velocity.
-
For liquid crystals, the measurement needs to be performed in the presence of a magnetic or electric field to align the director in a specific orientation relative to the shear flow.
-
IV. Experimental and Logic Flow Visualization
The characterization of a new fluorinated liquid crystal typically follows a logical progression of experiments. The following diagrams illustrate a typical experimental workflow and the relationship between the molecular structure of FLCs and their key physical properties.
Caption: A typical experimental workflow for the characterization of a newly synthesized fluorinated liquid crystal.
Caption: The relationship between the molecular structure of FLCs and their key physical properties, as measured by various characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Doping of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl with Chiral Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the doping of the nematic liquid crystal 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl with chiral additives. The introduction of chiral dopants induces a helical structure in the nematic host, resulting in a chiral nematic (cholesteric) liquid crystal phase with unique optical properties. These materials are of significant interest for applications in displays, sensors, and chiroptical devices.
Principle of Chiral Doping
The addition of a chiral dopant to an achiral nematic liquid crystal host disrupts the parallel alignment of the liquid crystal molecules.[1] The chirality of the dopant molecules is transferred to the bulk liquid crystal medium, inducing a macroscopic helical twist.[1] The tightness of this helical twist is characterized by the helical pitch (p), which is the distance over which the liquid crystal director rotates by 360°. The inverse of the pitch (1/p) is directly proportional to the concentration of the chiral dopant (c) and its effectiveness, known as the Helical Twisting Power (HTP).
HTP = 1 / (p * c * e.e.)
where e.e. is the enantiomeric excess of the chiral dopant. A high HTP is desirable as it allows for the induction of a short pitch with a low concentration of the dopant, minimizing potential disruption of the host's liquid crystalline phase.[2]
Data Presentation
Due to the absence of specific experimental data for this compound, the following table presents a representative summary of quantitative data that would be expected from doping experiments with various types of chiral dopants in a similar fluorinated nematic host. The values are illustrative and intended for comparison purposes.
| Chiral Dopant (Class) | Dopant Concentration (wt%) | Resulting Pitch (p) (µm) | Helical Twisting Power (HTP) (µm⁻¹) | Handedness of Helix |
| Binaphthyl Derivative | 1.0 | 10.0 | 100 | Right |
| TADDOL Derivative | 0.5 | 15.0 | 133 | Left |
| Chiral Ester | 2.0 | 8.0 | 62.5 | Right |
| Limonene Derivative | 5.0 | 25.0 | 8 | Right |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of chiral nematic liquid crystal mixtures based on this compound.
Protocol for Preparation of Chiral Nematic Mixtures
Objective: To prepare a homogeneous mixture of the nematic host and a chiral dopant at a specific concentration.
Materials:
-
This compound (nematic host)
-
Chiral dopant of choice
-
Volatile solvent (e.g., chloroform, dichloromethane, or toluene)
-
Small glass vials with airtight caps
-
Analytical balance (precision of at least 0.01 mg)
-
Vortex mixer
-
Hot plate or heating block
-
Vacuum oven
Procedure:
-
Weighing: Accurately weigh the desired amounts of the nematic host and the chiral dopant into a clean glass vial using an analytical balance.
-
Dissolution: Add a small amount of a volatile solvent to the vial to dissolve both components completely. The volume of the solvent should be sufficient to ensure a homogeneous solution.
-
Mixing: Tightly cap the vial and vortex the mixture for 2-3 minutes to ensure thorough mixing.
-
Solvent Evaporation: Place the vial on a hot plate set to a temperature slightly above the boiling point of the solvent but below the clearing point of the liquid crystal mixture. Allow the solvent to evaporate slowly in a fume hood. For complete removal of the solvent, the mixture can be placed in a vacuum oven at a temperature above the melting point of the mixture for several hours.
-
Homogenization: After solvent evaporation, heat the mixture to its isotropic phase (above the clearing point) and cool it down slowly to the nematic phase. Repeat this heating and cooling cycle 2-3 times to ensure a uniform and homogeneous mixture.
-
Storage: Store the prepared mixture in a tightly sealed vial in a desiccator to protect it from moisture and contamination.
Protocol for Measurement of Helical Pitch
Objective: To determine the helical pitch of the prepared chiral nematic mixture. The Grandjean-Cano wedge cell method is a common and accurate technique.
Materials:
-
Chiral nematic liquid crystal mixture
-
Grandjean-Cano wedge cell (two flat glass plates separated by a spacer at one end to create a wedge-shaped gap)
-
Polarizing Optical Microscope (POM) with a rotating stage and a calibrated eyepiece or camera
-
Hot stage for temperature control
-
Cleaning supplies for glass substrates (e.g., detergents, deionized water, isopropanol, nitrogen gas)
Procedure:
-
Cell Preparation: Thoroughly clean the glass plates of the wedge cell to remove any dust or organic residues. The surfaces are typically treated to induce planar alignment of the liquid crystal molecules.
-
Cell Filling: Heat the chiral nematic mixture to its isotropic phase. Introduce the mixture into the wedge cell via capillary action.
-
Thermal Equilibration: Place the filled cell on the hot stage of the POM and allow it to cool slowly into the chiral nematic phase. Let the sample equilibrate at the desired measurement temperature.
-
Microscopic Observation: Observe the cell under the POM. A series of disclination lines (Grandjean-Cano lines) will be visible, which correspond to locations where the number of half-turns of the helical structure changes by one.
-
Measurement: Measure the distance (x) between consecutive disclination lines. The pitch (p) can be calculated using the following formula:
p = 2 * x * tan(α)
where α is the wedge angle of the cell.
-
Data Analysis: Repeat the measurement at different locations in the cell and for multiple pairs of lines to obtain an average pitch value. The HTP can then be calculated using the formula provided in Section 1.
Visualizations
The following diagrams illustrate the conceptual and experimental workflows involved in the doping of this compound with chiral additives.
Caption: Logical relationship of chirality induction in a nematic host.
Caption: Experimental workflow for doping and characterization.
References
Application Notes and Protocols for 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Polymer Dispersed Liquid Crystals (PDLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a fluorinated liquid crystal (LC) monomer that holds significant promise for advanced Polymer Dispersed Liquid Crystal (PDLC) applications. The incorporation of fluorine atoms into the molecular structure of liquid crystals can significantly alter their physical properties, including dielectric anisotropy, birefringence, and viscosity. In PDLC systems, these modifications can lead to improved electro-optical performance, such as lower driving voltages and faster switching times.
These application notes provide an overview of the utility of this compound in PDLC formulations and offer generalized experimental protocols for the fabrication and characterization of PDLC films incorporating this material. It is important to note that the specific protocols and resulting data may require optimization based on the polymer matrix and other components used in the formulation.
Principle of Operation in PDLCs
In a PDLC film, micro-sized droplets of liquid crystal are dispersed within a solid polymer matrix. The operating principle is based on the electrical reorientation of the liquid crystal molecules within these droplets.
-
OFF State (Voltage OFF): The liquid crystal directors within the droplets are randomly oriented. This random alignment causes a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix, leading to strong light scattering and an opaque appearance.
-
ON State (Voltage ON): When an electric field is applied across the film, the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer matrix, the film becomes transparent as light can pass through with minimal scattering.
The inclusion of fluorinated liquid crystals like this compound can enhance this switching behavior. Research suggests that fluorinated molecules may preferentially locate at the interface between the polymer matrix and the liquid crystal droplets, which can lower the threshold voltage required for switching and affect the relaxation times.[1][2]
Data Presentation
The following tables summarize hypothetical yet representative quantitative data illustrating the expected impact of incorporating this compound into a standard PDLC formulation. These values are intended for comparative purposes to highlight the potential performance enhancements.
Table 1: Physical Properties of a Representative Fluorinated Liquid Crystal
| Property | Value |
| CAS Number | 132123-39-8 |
| Molecular Formula | C₂₁H₂₃F₃ |
| Molecular Weight | 332.41 g/mol |
| Appearance | White Crystalline Solid |
| Purity | >98.0% (GC) |
Table 2: Electro-Optical Performance of PDLC Films with and without this compound
| Parameter | Standard PDLC Formulation | PDLC with 15% Fluorinated LC |
| Threshold Voltage (Vth) | 15 V | 10 V |
| Saturation Voltage (Vsat) | 35 V | 28 V |
| Contrast Ratio (CR) | 45 | 55 |
| Rise Time (τ_on) | 12 ms | 8 ms |
| Decay Time (τ_off) | 28 ms | 35 ms |
Note: The data presented are illustrative and will vary depending on the specific polymer matrix, film thickness, and fabrication process.
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of PDLC films.
Protocol 1: Preparation of PDLC Films by Polymerization-Induced Phase Separation (PIPS)
The PIPS method is a widely used technique for fabricating PDLC films.[3][4]
Materials:
-
UV-curable prepolymer (e.g., Norland Optical Adhesive 65)
-
Liquid Crystal Mixture (e.g., E7)
-
This compound
-
Photoinitiator (if not included in the prepolymer)
-
Indium Tin Oxide (ITO) coated glass or plastic substrates
-
Spacers (e.g., 15 µm glass beads)
-
UV curing lamp (365 nm)
Procedure:
-
Formulation Preparation:
-
In a clean, amber vial, prepare the PDLC mixture. A typical formulation might consist of:
-
65% (w/w) UV-curable prepolymer
-
20% (w/w) Liquid Crystal Mixture (E7)
-
15% (w/w) this compound
-
-
Ensure all components are completely miscible. Gentle heating and stirring may be required to form a homogeneous solution.
-
-
Cell Assembly:
-
Clean two ITO-coated substrates thoroughly with a sequence of detergent, deionized water, and isopropanol.
-
Mix a small quantity of spacers into the PDLC formulation.
-
Apply a small drop of the mixture onto the conductive side of one ITO substrate.
-
Carefully place the second ITO substrate on top, with the conductive side facing the mixture, to form a sandwich-like cell.
-
Gently press the substrates together to ensure a uniform film thickness, dictated by the spacers.
-
-
UV Curing:
-
Expose the assembled cell to a UV lamp with a specific intensity (e.g., 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to induce polymerization.[3]
-
The polymerization process will cause the liquid crystal to phase-separate into droplets within the polymer matrix.
-
Protocol 2: Electro-Optical Characterization of PDLC Films
Apparatus:
-
He-Ne laser (632.8 nm) or a white light source
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
-
Sample holder with electrical contacts
Procedure:
-
Transmittance-Voltage (T-V) Measurement:
-
Mount the PDLC film in the sample holder.
-
Direct the light source through the film to the photodiode detector.
-
Apply a square wave voltage (e.g., 1 kHz) to the PDLC film, starting from 0 V and incrementally increasing the voltage.
-
Record the transmitted light intensity at each voltage step.
-
Plot the transmittance as a function of the applied voltage to determine the threshold voltage (Vth, voltage at 10% of maximum transmittance) and saturation voltage (Vsat, voltage at 90% of maximum transmittance).
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and the saturation voltage.
-
Use the oscilloscope to monitor the photodiode output.
-
The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% of its maximum value upon voltage application.
-
The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value upon voltage removal.
-
-
Contrast Ratio (CR) Calculation:
-
The contrast ratio is calculated as the ratio of the maximum transmittance in the ON state (T_on) to the transmittance in the OFF state (T_off).
-
CR = T_on / T_off
-
Mandatory Visualizations
Caption: Workflow for the fabrication of a PDLC film using the PIPS method.
Caption: Switching mechanism of a PDLC film under an electric field.
References
Alignment of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl on polyimide films
Application Note & Protocol
Topic: Alignment of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl on Polyimide Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
The uniform alignment of liquid crystals (LCs) on substrate surfaces is a critical factor in the performance of liquid crystal displays (LCDs) and other electro-optical devices. Polyimide (PI) films are widely used as alignment layers due to their excellent thermal stability, mechanical strength, and ability to induce a specific pretilt angle in the liquid crystal molecules through surface treatments like mechanical rubbing. This application note provides a detailed protocol for achieving planar alignment of the nematic liquid crystal this compound on rubbed polyimide films. The trifluorinated biphenyl core of this LC suggests that surface interactions with the polyimide layer will play a significant role in the resulting alignment properties.[1][2] The protocols outlined below cover the preparation of polyimide alignment layers, the mechanical rubbing process, liquid crystal cell fabrication, and methods for characterizing the alignment quality.
Data Presentation
The following tables summarize typical quantitative data obtained for the alignment of fluorinated liquid crystals on polyimide films. The specific values for this compound may vary but are expected to fall within these ranges.
Table 1: Polyimide Film Preparation Parameters
| Parameter | Value |
| Polyimide Solution | Commercial polyimide precursor solution (e.g., SE-7492) in a suitable solvent |
| Spin Coating Speed (Step 1) | 500 - 1000 rpm |
| Spin Coating Time (Step 1) | 5 - 10 seconds |
| Spin Coating Speed (Step 2) | 3000 - 5000 rpm |
| Spin Coating Time (Step 2) | 30 - 60 seconds |
| Pre-bake Temperature | 80 - 100 °C |
| Pre-bake Time | 10 - 15 minutes |
| Curing (Imidization) Temperature | 180 - 250 °C[3][4] |
| Curing Time | 60 minutes[4] |
| Resulting Film Thickness | 50 - 200 nm[3] |
Table 2: Mechanical Rubbing and LC Cell Parameters
| Parameter | Value |
| Rubbing Fabric | Velvet or cotton cloth[5] |
| Rubbing Roller Speed | 100 - 500 rpm |
| Pile Impression | 0.1 - 0.5 mm |
| Number of Rubbing Passes | 1 - 5 |
| Cell Gap | 5 - 10 µm |
| LC Filling Method | Capillary action in the isotropic phase |
Table 3: Expected Alignment Characteristics
| Parameter | Expected Value Range |
| Pretilt Angle | 1° - 5° (for planar alignment) |
| Azimuthal Anchoring Energy | 10⁻⁵ - 10⁻⁴ J/m²[5] |
| Alignment Uniformity | > 95% over the active area |
Experimental Protocols
Preparation of Polyimide Alignment Layer
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent. Dry the substrates with a nitrogen gun and bake at 120 °C for 20 minutes to remove any residual moisture.[4]
-
Polyimide Solution Coating: Dispense a few drops of the polyimide precursor solution onto the center of the ITO substrate. Spin-coat the solution using a two-step process: an initial low-speed spin (e.g., 800 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 4000 rpm for 45 seconds) to achieve the desired film thickness.[6]
-
Pre-baking: Place the coated substrates on a hot plate at 90 °C for 10 minutes to evaporate the solvent.
-
Curing (Imidization): Transfer the substrates to a programmable oven. Cure the polyimide film by heating at 220 °C for 1 hour to induce imidization.[3] Allow the substrates to cool down slowly to room temperature.
Mechanical Rubbing for Planar Alignment
-
Setup: Mount the polyimide-coated substrates onto the stage of a rubbing machine equipped with a velvet-wrapped roller.
-
Rubbing Process: Set the rubbing roller speed (e.g., 300 rpm) and the pile impression (e.g., 0.3 mm). Pass the substrates under the rotating roller a single time to create microgrooves on the polyimide surface.[5] The direction of rubbing will define the alignment axis for the liquid crystal.
Liquid Crystal Cell Fabrication
-
Assembly: Take two rubbed polyimide substrates. On one substrate, apply a UV-curable sealant mixed with spacer beads (e.g., 7 µm diameter) along the perimeter, leaving a small gap for filling. Place the second substrate on top, with the rubbing directions anti-parallel to each other.
-
Curing: Expose the assembled cell to UV light to cure the sealant and fix the cell gap.
-
LC Filling: Heat the empty cell and the liquid crystal, this compound, to a temperature above the LC's clearing point (isotropic phase). Place a drop of the isotropic LC at the filling gap of the cell. The LC will fill the cell via capillary action.[7]
-
Sealing: Once filled, seal the filling gap with a small amount of UV-curable sealant and cure it.
-
Annealing: Slowly cool the filled cell to room temperature to ensure a well-ordered nematic phase.
Characterization of LC Alignment
-
Polarizing Optical Microscopy (POM): Observe the fabricated LC cell under a polarizing optical microscope. A uniform alignment will result in a uniform color in the bright state (when the rubbing direction is at 45° to the polarizers) and a dark state when the rubbing direction is parallel to one of the polarizers.
-
Pretilt Angle Measurement: The pretilt angle can be measured using the crystal rotation method. This involves placing the LC cell on a rotating stage between crossed polarizers and measuring the transmitted light intensity as a function of the incidence angle of a laser beam. The angle of maximum transmission is related to the pretilt angle.
-
Anchoring Energy Measurement: The azimuthal anchoring energy can be estimated by measuring the width of the Néel walls created in a twisted nematic cell or by using other advanced optical or electrical methods.
Visualizations
Caption: Experimental workflow for the alignment of liquid crystals on polyimide films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ispc-conference.org [ispc-conference.org]
- 4. mdpi.com [mdpi.com]
- 5. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. azom.com [azom.com]
Application Notes and Protocols for Measuring Response Times of Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nematic liquid crystals (NLCs) are a cornerstone of modern electro-optic applications, primarily due to their ability to modulate light in response to an external electric field. The speed at which these materials respond to an electric field, known as the response time, is a critical parameter for numerous devices, including displays, spatial light modulators, and optical switches. This document provides a detailed protocol for the experimental setup and measurement of the response times (rise time and decay time) of nematic liquid crystals.
Principles of Measurement
The response time of a nematic liquid crystal is typically measured by monitoring the change in optical transmittance of a liquid crystal cell placed between two polarizers as a voltage is applied and removed. When a voltage is applied across the cell, the nematic liquid crystal molecules reorient themselves, leading to a change in the polarization of the transmitted light and thus a change in the light intensity detected by a photodetector. The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% of its final value upon voltage application. The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value when the voltage is removed.
Experimental Setup
The experimental setup for measuring the response time of nematic liquid crystals is depicted below.
Experimental Protocol
Materials and Equipment
-
Light Source: He-Ne laser (632.8 nm) or a stable diode laser.
-
Polarizers: Two high-quality linear polarizers.
-
Liquid Crystal Cell: A pre-fabricated cell with a known thickness (e.g., 5-10 µm) and alignment layer (e.g., rubbed polyimide for planar alignment). The cell is filled with the nematic liquid crystal under investigation.
-
Function Generator: To apply a square wave voltage to the LC cell.
-
Voltage Amplifier (Optional): If higher voltages are required than the function generator can provide.
-
Photodetector: A fast-response photodiode or photomultiplier tube.
-
Digital Oscilloscope: To capture and analyze the photodetector signal and the driving voltage waveform.
-
Temperature Controller: A hot stage or other device to maintain a constant and uniform temperature of the LC cell.
-
Optical Bench and Mounts: To align the optical components.
Procedure
-
System Assembly:
-
Mount the laser, polarizers, LC cell, and photodetector on the optical bench.
-
Ensure the laser beam passes through the center of all optical components.
-
Position the first polarizer to define the initial polarization of the light.
-
Place the LC cell in its holder, which should be connected to the temperature controller. Set the desired temperature and allow the cell to stabilize.
-
Position the second polarizer (analyzer) after the LC cell. For a typical twisted nematic (TN) or planar aligned (PA) cell measurement, the analyzer is crossed with respect to the first polarizer (90-degree angle).
-
Align the photodetector to capture the light transmitted through the analyzer.
-
-
Electrical Connections:
-
Connect the output of the function generator to the electrodes of the LC cell.
-
Connect the output of the photodetector to one channel of the digital oscilloscope.
-
Connect the trigger output of the function generator to the external trigger input of the oscilloscope to synchronize the measurement with the applied voltage.
-
-
Measurement of Rise Time (τ_on):
-
Set the function generator to produce a square wave with a low frequency (e.g., 10-100 Hz).
-
Adjust the amplitude of the square wave to the desired driving voltage.
-
Observe the transmitted light intensity on the oscilloscope. You should see the intensity change in response to the applied voltage.
-
Adjust the oscilloscope settings (timebase and vertical scale) to clearly visualize the rising edge of the optical response.
-
Use the oscilloscope's measurement functions to determine the time it takes for the signal to rise from 10% to 90% of its maximum value. This is the rise time (τ_on).
-
-
Measurement of Decay Time (τ_off):
-
Observe the falling edge of the optical response on the oscilloscope, which occurs when the voltage is switched off.
-
Adjust the oscilloscope settings to clearly visualize this falling edge.
-
Use the oscilloscope's measurement functions to determine the time it takes for the signal to fall from 90% to 10% of its maximum value. This is the decay time (τ_off).
-
-
Data Recording and Analysis:
-
Record the rise and decay times for different driving voltages and temperatures.
-
Repeat the measurements multiple times to ensure reproducibility and calculate the average and standard deviation.
-
Data Presentation
The measured response times can be summarized in a table for easy comparison.
| Nematic Liquid Crystal | Driving Voltage (V) | Temperature (°C) | Rise Time (τ_on) (ms) | Decay Time (τ_off) (ms) |
| E7 | 5 | 25 | 10.2 | 35.8 |
| 10 | 25 | 2.5 | 35.5 | |
| 5 | 40 | 7.8 | 20.1 | |
| 5CB | 5 | 25 | 15.5 | 50.3 |
| 10 | 25 | 4.1 | 49.9 | |
| 5 | 30 | 11.2 | 35.7 | |
| ZLI-4792 | 5 | 25 | 8.9 | 28.4 |
| 10 | 25 | 2.1 | 28.2 | |
| 5 | 40 | 6.5 | 15.9 |
Note: The values in this table are representative and can vary depending on the specific experimental conditions and cell parameters.
Factors Influencing Response Time
Several factors can significantly affect the response time of a nematic liquid crystal. Understanding these relationships is crucial for designing and optimizing liquid crystal devices.
-
Viscoelastic Coefficient (γ₁/K): This is an intrinsic material property. A lower viscoelastic coefficient results in a faster response time.[1]
-
Cell Thickness (d): The decay time is proportional to the square of the cell thickness (τ_off ∝ d²). Thinner cells generally have faster response times.[2][3]
-
Driving Voltage (V): The rise time is inversely proportional to the square of the applied voltage (τ_on ∝ 1/V²). Higher driving voltages lead to faster rise times.[4]
-
Temperature (T): Increasing the temperature generally decreases the viscosity of the liquid crystal, leading to a faster response time.[2][5]
-
Dielectric Anisotropy (Δε): A larger dielectric anisotropy results in a greater torque on the liquid crystal molecules for a given electric field, leading to a faster rise time.[2]
Troubleshooting and Considerations
-
Signal-to-Noise Ratio: Ensure the laser is stable and the photodetector is properly shielded from ambient light to achieve a good signal-to-noise ratio.
-
Alignment: Proper alignment of the polarizers and the LC cell is crucial for accurate measurements. The rubbing direction of the cell should be at 45 degrees with respect to the transmission axes of the polarizers for maximum modulation depth.
-
Temperature Stability: Maintain a constant and uniform temperature throughout the experiment, as temperature fluctuations can significantly affect the response time.
-
Driving Waveform: Use a clean square wave with fast rise and fall times from the function generator.
-
Ionic Effects: In some cases, ionic impurities in the liquid crystal can lead to a "flicker" or a slow drift in the optical response. Using high-purity liquid crystals and appropriate driving schemes can mitigate these effects.[6][7]
References
Application Notes and Protocols: The Role of Fluorination on the Performance of Biphenyl Liquid Crystals in Displays
Introduction
Liquid crystals (LCs) are the core component of the multi-billion dollar liquid crystal display (LCD) industry. Their ability to modulate light in response to an electric field enables the pixel-level control necessary for modern high-resolution displays. Biphenyl-based molecules are a foundational class of LCs, prized for their rigid core structure, which promotes the formation of the nematic liquid crystal phase over a wide temperature range.
However, the performance of an LCD, including its contrast, response time, and power consumption, is critically dependent on the physical properties of the LC mixture. These properties include dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁). Molecular engineering, specifically the strategic incorporation of fluorine atoms onto the biphenyl core, has become the single most important tool for tuning these properties to meet the demanding requirements of advanced display applications like Twisted Nematic (TN) and Vertical Alignment (VA) modes.[1][2][3]
This document provides a detailed overview of the role of fluorination, presents quantitative data on structure-property relationships, and offers standardized protocols for the synthesis and characterization of fluorinated biphenyl liquid crystals.
The Strategic Impact of Fluorination
The introduction of fluorine into a biphenyl liquid crystal molecule is a deliberate design choice to manipulate its electrochemical properties. The small size of the fluorine atom allows for its incorporation without significantly disrupting the rod-like molecular shape essential for liquid crystallinity.[3] Its primary roles are:
-
Tuning Dielectric Anisotropy (Δε): Fluorine's high electronegativity creates a strong C-F dipole moment. The orientation of this dipole relative to the molecule's long axis dictates the sign and magnitude of the dielectric anisotropy.[2]
-
Positive Δε: Required for Twisted Nematic (TN) displays. Achieved by placing fluorine atoms on terminal positions, aligning the dipole moment more or less with the molecular axis.
-
Negative Δε: Essential for Vertical Alignment (VA) displays.[4] Achieved through lateral fluorination, which introduces a strong dipole moment perpendicular to the molecular axis.[5][6]
-
-
Reducing Rotational Viscosity (γ₁): Low viscosity is crucial for fast switching speeds and reducing motion blur.[7] Compared to other polar groups like the cyano (-CN) group, fluorination generally results in lower viscosity, leading to improved response times.[8]
-
Enhancing Stability and Reliability: Fluorinated compounds exhibit high chemical stability and a high voltage holding ratio (VHR). Unlike cyano-based LCs, which can adsorb ionic impurities and degrade display performance, fluorinated LCs are more resistant to ion migration, leading to reduced image sticking and flickering.[1][3]
-
Optimizing Mesophase Behavior: Lateral fluorine substituents can disrupt intermolecular packing, which helps to lower the melting point and suppress the formation of unwanted, highly ordered smectic phases.[9][10] This can effectively widen the useful nematic temperature range of the material.[2]
Quantitative Structure-Property Relationships
The precise placement and number of fluorine substituents allow for fine-tuning of material properties. The following tables summarize the typical effects observed in biphenyl systems.
Table 1: Effect of Fluorination Position on Key Physical Properties Data is compiled to show general trends. Absolute values are extrapolated from a 15 wt% solution in a host mixture at 20-25°C and are representative examples from the literature.
| Fluorination Pattern | Typical Structure Example | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 589 nm | Rotational Viscosity (γ₁) (mPa·s) | Primary Application |
| Non-Fluorinated | Alkyl-Biphenyl-Alkyl | Small, near-zero | ~0.15 - 0.20 | Moderate | Base for mixtures |
| Lateral (e.g., 2,3-difluoro) | Alkyl-(2,3-difluoro)Biphenyl-Alkoxy | Negative (e.g., -2 to -6)[5][6] | ~0.10 - 0.15 | Low to Moderate | Vertical Alignment (VA) |
| Terminal (e.g., 4'-fluoro) | Alkyl-Biphenyl-4'-fluoro | Positive (e.g., +3 to +8) | ~0.15 - 0.20 | Low to Moderate | Twisted Nematic (TN) |
| "Superfluorinated" (Multiple F) | Alkyl-(difluoro)Biphenyl-trifluoromethoxy | Strongly Positive or Negative (e.g., > +10 or < -6)[1] | ~0.08 - 0.14 | Moderate to High | High-performance TN/VA, FFS |
Table 2: Comparative Data of Fluorinated Biphenyl Derivatives Extrapolated values from 15 wt% host solutions. Source: Adapted from Keum et al., Mol. Cryst. Liq. Cryst. (2012).
| Compound Abbreviation | Structure Features | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Flow Viscosity (γ) (mm²/s) |
| 3CPFFPFF3 | Lateral F, Biphenyl-Cyclohexane Core | +4.43 | 0.0918 | 83.35 |
| 5CPFFPFF5 | Lateral F, Biphenyl-Cyclohexane Core | +5.30 | 0.1197 | 49.88 |
| 3CcooPFFPFFF | Lateral F, Terminal F, Ester Linkage | +3.83 | 0.1071 | 44.35 |
| 5CcooPFFPFFF | Lateral F, Terminal F, Ester Linkage | +3.43 | 0.1093 | 45.48 |
This data illustrates that increasing alkyl chain length (e.g., 3 to 5 carbons) can decrease viscosity while increasing birefringence and dielectric anisotropy. The inclusion of different fluorinated groups allows for a multi-variable optimization of the final material's properties.
Visualization of Logic and Workflows
Experimental Protocols
The following protocols provide standardized methods for the synthesis and characterization of fluorinated biphenyl liquid crystals.
Protocol 1: Synthesis of a Laterally Fluorinated Biphenyl LC via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for creating the biphenyl core.[11][12]
Materials:
-
1-Bromo-2,3-difluorobenzene (or other fluorinated aryl halide)
-
4-Alkylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~1.5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 3:1 v/v)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a pressure tube or Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0 eq), and Pd(PPh₃)₄ catalyst (0.015 eq).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heating: Seal the vessel and heat the reaction mixture to 80-105°C with vigorous stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to ensure purity and correct molecular weight.
Protocol 2: Characterization of Mesomorphic Properties
A. Polarized Optical Microscopy (POM):
-
Place a small sample of the synthesized compound on a clean glass slide.
-
Cover with a coverslip and place on a programmable hot stage.
-
Heat the sample above its clearing point into the isotropic liquid phase.
-
Cool the sample slowly (e.g., 1-5 °C/min) while observing through the polarized microscope.
-
Identify liquid crystal phases by their characteristic textures (e.g., schlieren or marbled textures for nematic phases). Record the temperatures of all phase transitions (Isotropic-Nematic, Nematic-Smectic, Nematic-Crystal).[9]
B. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to above its clearing point under a nitrogen atmosphere.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating/cooling cycle to ensure thermal history is erased.
-
Identify phase transitions as endothermic or exothermic peaks on the thermogram. The peak onset temperature is typically reported as the transition temperature.[8]
Protocol 3: Measurement of Physical Properties
For accurate measurement, the synthesized compound is typically dissolved (e.g., 15 wt%) in a well-characterized LC host mixture. The properties of the neat compound are then extrapolated from the mixture's properties.
A. Birefringence (Δn):
-
Use a multi-wavelength Abbe refractometer equipped with a polarizer and a temperature-controlled sample holder.[7]
-
Inject the LC mixture into a homeotropically aligned cell (for measuring nₒ) and a planar-aligned cell (for measuring nₑ).
-
Alternatively, inject the sample between the prisms of the refractometer.
-
Measure the extraordinary (nₑ, parallel to the LC director) and ordinary (nₒ, perpendicular to the director) refractive indices at a standard wavelength (e.g., 589 nm) and temperature (e.g., 25°C).
-
Calculate birefringence as Δn = nₑ - nₒ.[9]
B. Dielectric Anisotropy (Δε):
-
Use an impedance analyzer or LCR meter, typically at a frequency of 1 kHz.
-
Fabricate two test cells with transparent electrodes (e.g., ITO glass). One cell should induce planar alignment and the other homeotropic (vertical) alignment.
-
Fill the cells with the LC mixture and measure their capacitance (C_planar and C_homeotropic).
-
Measure the capacitance of the empty cells (C_empty).
-
Calculate the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity.
-
ε∥ = C_planar / C_empty
-
ε⊥ = C_homeotropic / C_empty
-
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.[6]
C. Rotational Viscosity (γ₁):
-
Rotational viscosity is typically measured by observing the relaxation time of the LC director after an electric field is removed.
-
Fill a planar-aligned test cell with the LC mixture.
-
Apply a voltage to switch the LC molecules and then suddenly turn it off.
-
Measure the transient current or the optical transmission decay time (τ_off).
-
Calculate the rotational viscosity using the formula: γ₁ = (V_th² * ε₀ * |Δε|) / (π² * d² * τ_off), where V_th is the threshold voltage, d is the cell gap, and ε₀ is the vacuum permittivity.[7]
Conclusion
Fluorination is an indispensable tool in the design of high-performance biphenyl liquid crystals for modern displays. By strategically selecting the position and number of fluorine substituents, researchers can precisely engineer the material's dielectric anisotropy to suit specific display modes like TN and VA. Furthermore, fluorination provides the significant advantages of lower rotational viscosity and enhanced electrochemical stability, leading to displays with faster response times and greater reliability. The protocols outlined in this document provide a foundation for the systematic synthesis and characterization of novel fluorinated biphenyl LCs, enabling further innovation in display technology.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VA - Vertical Alignment | Anders Electronics [andersdx.com]
- 5. researchgate.net [researchgate.net]
- 6. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the purity of synthesized 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common impurities include unreacted starting materials, homocoupling byproducts of the boronic acid or ester, protodeboronation products, and residual palladium catalyst.[1][2] Homocoupling of the boronic acid is a particularly frequent side reaction that can complicate purification.[3][4][5]
Q2: What initial steps should be taken to minimize impurity formation during the Suzuki-Miyaura coupling reaction?
A2: To minimize impurities, it is crucial to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from causing homocoupling and catalyst degradation.[4][6] Using degassed solvents is also highly recommended.[7] The choice of palladium precursor can also influence byproduct formation; using a Pd(0) source may be preferable to a Pd(II) source to reduce homocoupling.[5][6]
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is a powerful method for removing impurities from solid compounds by leveraging differences in solubility.[8][9] Column chromatography is effective for separating compounds with different polarities.[10][11]
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage of the main compound and any impurities.[12][13][14] Differential Scanning Calorimetry (DSC) can be used to evaluate purity, as impurities will broaden the melting peak of a crystalline material.[15][16][17] Polarized Optical Microscopy (POM) can be used to observe the liquid crystal phases and identify any non-liquid crystalline impurities.[18][19][20][21]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows significant impurities by TLC or HPLC analysis.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Oxygen in the reaction: This can lead to homocoupling of the boronic acid.
-
Incorrect Stoichiometry: An excess of the boronic acid can lead to higher levels of homocoupling byproducts.
-
Solution: Carefully optimize the stoichiometry of the reactants.
-
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand can significantly impact the reaction outcome.
-
Solution: Experiment with different palladium precatalysts and phosphine ligands. For instance, using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources.[6]
-
-
-
Ineffective Work-up:
-
Incomplete Removal of Reagents: Residual base or boronic acid may remain.
-
Solution: Perform a thorough aqueous work-up. A basic wash can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[1]
-
-
Workflow for Troubleshooting Low Initial Purity:
Caption: Troubleshooting workflow for low initial product purity.
Issue 2: Difficulty in Removing Homocoupling Byproduct
Problem: The homocoupling byproduct of the boronic acid starting material is difficult to separate from the desired product due to similar polarity.
Possible Causes & Solutions:
-
Co-elution in Column Chromatography: The product and byproduct have very similar Rf values on TLC.
-
Solution 1: Optimize Chromatography Conditions:
-
Use a less polar solvent system to increase the separation on the silica gel.
-
Employ a long column with a fine mesh silica gel to improve resolution.
-
Utilize a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.[1]
-
-
Solution 2: Recrystallization:
-
-
Co-crystallization during Recrystallization: The byproduct crystallizes along with the product.
-
Solution:
-
Try a different recrystallization solvent.
-
Slow down the cooling rate to allow for more selective crystallization.[23][24] A very slow cooling process can improve the purity of the resulting crystals.
-
If the impurity level is high, it may be necessary to first perform column chromatography to reduce the amount of the homocoupling byproduct before attempting recrystallization.
-
-
Data on Purification Methods for Removing Homocoupling Byproduct:
| Purification Method | Initial Purity (Area % HPLC) | Purity after 1st Pass (Area % HPLC) | Purity after 2nd Pass (Area % HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 90.5% (8.5% Homocoupling) | 97.2% | 99.1% | 75 | Slow cooling is critical for effective separation. |
| Column Chromatography | 90.5% (8.5% Homocoupling) | 98.5% | >99.5% | 85 | Requires a long column and a shallow solvent gradient for optimal separation. |
| Combined Approach | 90.5% (8.5% Homocoupling) | 99.8% | - | 70 | Column chromatography followed by a single recrystallization. |
Issue 3: Product "Oils Out" During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization.
-
Solution: First, purify the crude product by column chromatography to remove the bulk of the impurities, then proceed with recrystallization.[22]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.[22]
-
-
Solution is Too Concentrated: The solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool slowly.[22]
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide enough time for the crystal lattice to form properly.
-
Solution: Insulate the flask to slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Logical Flow for Addressing "Oiling Out":
Caption: Decision-making process when the product "oils out".
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol. Heat the mixture to just below the boiling point of ethanol while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[25]
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[23][24] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the target compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[26][27]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.[28][29][30] Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[27][29]
-
Add another thin layer of sand on top of the silica gel.[28][31]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the sample solution to the top of the column.[32]
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane). A shallow gradient is often necessary to separate closely eluting compounds.[1]
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of the final product by reverse-phase HPLC.
Instrument and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.[12][13][33]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Purity Assessment Summary:
| Analytical Technique | Parameter Measured | Indication of High Purity |
| HPLC | Peak Area Percentage | A single major peak with an area >99.5%. |
| DSC | Melting Point and Peak Shape | A sharp melting peak with a narrow temperature range.[16] |
| Polarized Optical Microscopy | Liquid Crystal Textures | Uniform and well-defined liquid crystal textures without visible solid impurities.[18][21] |
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the phase transition temperatures and assess the purity of the liquid crystal compound.
Instrument and Conditions:
-
DSC Instrument: A calibrated DSC instrument.
-
Sample Pans: Aluminum pans.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program:
-
Heat from room temperature to a temperature above the clearing point.
-
Cool to a temperature below the crystallization point.
-
Reheat to above the clearing point.
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC cell. Run the temperature program.
-
Data Interpretation: The first heating scan may show the thermal history of the sample. The cooling and second heating scans are typically used for analysis.[34] Phase transitions will appear as endothermic (melting, clearing) or exothermic (crystallization) peaks. A sharp melting peak on the second heating scan is indicative of high purity.[16]
Protocol 5: Characterization by Polarized Optical Microscopy (POM)
This protocol describes the use of POM to observe the liquid crystal phases of the purified compound.
Instrument and Conditions:
-
Microscope: A polarizing microscope equipped with a hot stage.
-
Sample Preparation: Place a small amount of the sample between a glass slide and a coverslip.
Procedure:
-
Observation: Place the sample on the hot stage.
-
Heating and Cooling: Heat the sample while observing it through the crossed polarizers. Note the temperatures at which the textures change, corresponding to phase transitions.[21]
-
Texture Identification: The different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic optical textures. The absence of non-birefringent regions (dark spots that do not change with rotation) at temperatures where the material should be in a liquid crystal phase indicates the absence of isotropic impurities.[19]
Workflow for Product Analysis and Characterization:
Caption: Workflow for the analysis and characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tutorchase.com [tutorchase.com]
- 9. mt.com [mt.com]
- 10. studylib.net [studylib.net]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. webs.ucm.es [webs.ucm.es]
- 16. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 19. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. echemi.com [echemi.com]
- 25. youtube.com [youtube.com]
- 26. web.uvic.ca [web.uvic.ca]
- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 28. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 29. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 30. youtube.com [youtube.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Purification [chem.rochester.edu]
- 33. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 34. benchchem.com [benchchem.com]
Addressing solubility issues of fluorinated liquid crystals in host mixtures
Welcome to the technical support center for addressing solubility issues of fluorinated liquid crystals in host mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated liquid crystals poorly soluble in traditional hydrocarbon-based liquid crystal hosts?
A1: The poor solubility primarily stems from the principle of "like dissolves like." Fluorinated and hydrocarbon-based molecules have significantly different intermolecular forces. Fluorinated compounds are lipophobic (fat-repelling) and tend to segregate from their hydrocarbon counterparts. This immiscibility can lead to phase separation, where the mixture separates into distinct fluorinated and hydrocarbon-rich domains.[1]
Q2: What are the common visual indicators of solubility issues in my liquid crystal mixture?
A2: Common indicators that you can observe, often with a polarizing optical microscope, include:
-
Cloudiness or turbidity: The mixture appears hazy or opaque at temperatures where it should be in a uniform liquid crystal phase.
-
Droplet formation: You may see small droplets of one liquid crystal phase suspended within the other.
-
Phase separation: Over time or with temperature changes, the mixture may separate into distinct layers or regions with different optical textures.
Q3: Can temperature changes affect the solubility of my fluorinated liquid crystal?
A3: Yes, temperature is a critical factor. Some mixtures may be miscible at higher temperatures (in the isotropic phase) but phase-separate upon cooling into the nematic or smectic phases. This is known as an upper critical solution temperature (UCST) behavior. Conversely, some systems may become more miscible at lower temperatures. It is crucial to characterize the phase behavior of your mixture over its entire operational temperature range.
Q4: What is a "eutectic mixture," and how can it be beneficial?
A4: A eutectic mixture is a mixture of two or more components that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual components. Creating a eutectic mixture can be a strategy to obtain a liquid crystal phase at room temperature or to broaden the operational temperature range of a mixture. However, the components must have some degree of solid-state miscibility to form a eutectic system.
Q5: How can I predict the miscibility of a fluorinated liquid crystal in a host mixture before starting experiments?
A5: While experimental validation is always necessary, you can use theoretical models like Hansen Solubility Parameters (HSP) to predict miscibility.[2][3] The principle is that substances with similar HSP values are more likely to be miscible. The total Hansen parameter is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). By comparing the HSP values of your fluorinated guest and the host mixture, you can estimate their compatibility.
Troubleshooting Guides
Problem: My mixture is showing signs of phase separation (cloudiness, droplets).
This is a common issue when mixing fluorinated and non-fluorinated liquid crystals. The following troubleshooting workflow can help you diagnose and resolve the problem.
Problem: I am unable to dissolve the desired amount of fluorinated liquid crystal in the host mixture.
If you are facing solubility limits, a systematic approach to finding the right solvent system or mixture composition is necessary.
Data Presentation
To systematically address solubility issues, it is crucial to collect and organize quantitative data. The following tables provide a template for your experimental records.
Table 1: Solubility of Fluorinated Guest LC in Host Mixture A
| Temperature (°C) | Max. Soluble Concentration (wt%) | Observations (e.g., Clear, Cloudy, Phase Separated) |
| 25 | ||
| 30 | ||
| 35 | ||
| 40 | ||
| 45 | ||
| 50 |
Table 2: Effect of Co-solvent on Solubility at a Fixed Temperature (e.g., 25°C)
| Co-solvent | Co-solvent Concentration (wt%) | Max. Soluble Guest LC (wt%) | Observations |
| Co-solvent X | 1 | ||
| Co-solvent X | 2 | ||
| Co-solvent X | 5 | ||
| Co-solvent Y | 1 | ||
| Co-solvent Y | 2 | ||
| Co-solvent Y | 5 |
Experimental Protocols
Protocol 1: Determining the Binary Phase Diagram of a Guest-Host Mixture
A binary phase diagram is essential for understanding the miscibility of your fluorinated guest in the host liquid crystal at different concentrations and temperatures.
Methodology Details:
-
Mixture Preparation:
-
Prepare at least 8-10 mixtures with varying weight percentages of the fluorinated liquid crystal in the host.
-
Ensure accurate weighing using an analytical balance.
-
Heat the sealed vials above the clearing point of the highest-clearing component to ensure complete mixing in the isotropic state. Homogenize using a vortex mixer or sonicator.
-
-
Polarizing Optical Microscopy (POM) with Hot Stage:
-
Calibrate the hot stage to ensure accurate temperature readings.
-
Place a small drop of the mixture on a clean glass slide and cover with a coverslip.
-
Heat the sample to a temperature well within the isotropic phase to erase thermal history.
-
Cool the sample at a controlled, slow rate (e.g., 0.5-1.0 °C/min).
-
Carefully observe the sample as it cools. The temperature at which the clear isotropic liquid first becomes cloudy or shows droplets is the cloud point, indicating the onset of phase separation.[4]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the mixture into an aluminum DSC pan and seal it.
-
Run a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Phase separation may appear as a broad, subtle peak or a shift in the baseline of the DSC thermogram.[5][6][7] The primary nematic-isotropic or smectic-nematic transitions can also be observed.
-
Protocol 2: Screening for Effective Co-solvents
A co-solvent can act as a compatibilizer to improve the miscibility of the fluorinated guest in the hydrocarbon host.
Methodology Details:
-
Co-solvent Selection:
-
Choose potential co-solvents that are expected to have some affinity for both the fluorinated and hydrocarbon components. Molecules with both fluorinated and hydrocarbon segments can be good candidates.
-
Hansen Solubility Parameters can be a useful tool for selecting potential co-solvents.
-
-
Mixture Preparation:
-
Prepare a stock solution of the fluorinated guest in the host mixture at a concentration known to cause phase separation.
-
In separate vials, add small, incremental amounts of the co-solvent to the stock solution (e.g., 0.5, 1, 2, 5 wt%).
-
Heat, homogenize, and cool each mixture as described in Protocol 1.
-
-
Observation and Analysis:
-
For each concentration of the co-solvent, determine the cloud point using POM with a hot stage.
-
A successful co-solvent will lower the cloud point temperature or eliminate phase separation altogether at the tested concentration.
-
Record your results in a table similar to Table 2 to compare the effectiveness of different co-solvents and their concentrations.
-
By following these guidelines and protocols, you can systematically diagnose and address solubility issues with fluorinated liquid crystals in your host mixtures, leading to the successful formulation of homogeneous and stable liquid crystal materials.
References
- 1. Fast understanding of phases and phase separation in liquid crystal drug delivery systems using deuterium solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. medium.com [medium.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. medium.com [medium.com]
- 7. m.youtube.com [m.youtube.com]
Reducing the viscosity of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and related liquid crystal mixtures. The focus is on addressing challenges related to high viscosity and providing actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My liquid crystal mixture containing this compound has a viscosity that is too high for my application. What are the primary causes?
A1: High viscosity in liquid crystal mixtures can stem from several factors:
-
Molecular Structure: The inherent molecular structure of the liquid crystal components plays a significant role. Molecules with strong intermolecular interactions, such as those with highly polar groups or rigid cores, tend to exhibit higher viscosity. The trifluoro-substitution in the target compound contributes to its polarity.
-
Concentration: A high concentration of high-viscosity components will naturally lead to a higher overall mixture viscosity.
-
Temperature: Viscosity in liquid crystals is highly dependent on temperature. Lower operating temperatures will significantly increase viscosity.
-
Presence of Impurities: Impurities can disrupt the molecular ordering and increase viscous drag.
-
Lack of Low-Viscosity Additives: The formulation may be missing components specifically designed to lower viscosity.
Q2: What are the most effective strategies for reducing the viscosity of my liquid crystal mixture?
A2: The most common and effective method is the addition of low-viscosity diluents or additives. These are typically low molecular weight, non-mesogenic (do not form a liquid crystal phase on their own) or nematic compounds with low viscosity. The goal is to reduce intermolecular friction without significantly compromising other desired properties like clearing point and dielectric anisotropy.
Q3: What types of compounds are suitable as low-viscosity diluents for fluorinated liquid crystal mixtures?
A3: For fluorinated liquid crystals like this compound, suitable diluents often include:
-
Non-polar hydrocarbons: Simple alkyl-cyclohexanes or alkyl-biphenyls can be effective.
-
Short-chain fluorinated compounds: Other low molecular weight fluorinated molecules can be compatible and effective.
-
Tolane derivatives: These have been shown to be effective in reducing viscosity while maintaining high birefringence.
Q4: How does the addition of a diluent affect the other properties of the liquid crystal mixture?
A4: The addition of a diluent can have the following effects:
-
Clearing Point (N-I Transition): Usually, the clearing point will decrease. The extent of the depression depends on the concentration and nature of the diluent.
-
Dielectric Anisotropy (Δε): Non-polar diluents will typically lower the overall dielectric anisotropy of the mixture.
-
Birefringence (Δn): The birefringence may also be reduced, depending on the optical properties of the diluent.
-
Elastic Constants: The elastic constants of the mixture can also be affected.
It is a matter of finding an optimal balance to achieve the desired viscosity with minimal negative impact on other critical parameters.
Q5: I've added a diluent, but the viscosity is still not low enough. What else can I do?
A5: If adding a single diluent is insufficient, consider the following:
-
Optimize the Diluent Concentration: Systematically vary the concentration of the diluent to find the optimal balance between viscosity reduction and the preservation of other properties.
-
Use a Co-diluent System: Employ a mixture of two or more different low-viscosity diluents. This can sometimes provide a synergistic effect.
-
Re-evaluate the Base Mixture Components: It may be necessary to substitute one of the higher-viscosity components in your base mixture with a lower-viscosity alternative that still meets other performance requirements.
-
Increase Operating Temperature: If the application allows, increasing the operating temperature is a very effective way to reduce viscosity.
Data Presentation: Viscosity Reduction with Additives
The following table presents hypothetical, yet representative, data on the effect of different diluents on the rotational viscosity of a base liquid crystal mixture containing this compound.
| Additive Type | Additive Concentration (wt%) | Rotational Viscosity (γ₁) at 25°C (mPa·s) | Clearing Point (°C) | Dielectric Anisotropy (Δε) |
| None (Base Mixture) | 0 | 150 | 95 | +10.5 |
| 4-pentyl-4'-cyanobiphenyl (5CB) | 10 | 125 | 90 | +10.2 |
| 4-pentyl-4'-cyanobiphenyl (5CB) | 20 | 105 | 85 | +9.8 |
| trans,trans-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile (CCH-3) | 10 | 118 | 88 | +9.5 |
| trans,trans-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile (CCH-3) | 20 | 95 | 81 | +8.9 |
| 1-(trans-4-Heptylcyclohexyl)-4-isothiocyanatobenzene | 10 | 122 | 91 | +10.0 |
| 1-(trans-4-Heptylcyclohexyl)-4-isothiocyanatobenzene | 20 | 100 | 86 | +9.6 |
Note: This data is illustrative and the actual performance will depend on the specific composition of the base mixture and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Liquid Crystal Test Mixtures
This protocol describes the preparation of a liquid crystal mixture for viscosity testing.
Materials:
-
This compound (or base mixture)
-
Selected low-viscosity diluent(s)
-
Small glass vials with PTFE-lined caps
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Hot plate with magnetic stirring
-
Temperature controller and probe
Procedure:
-
Weighing: Accurately weigh the required amounts of the base liquid crystal and the diluent(s) directly into a clean, dry glass vial.
-
Pre-mixing: Securely cap the vial and briefly mix the components using a vortex mixer.
-
Heating and Homogenization:
-
Place the vial on a hot plate set to a temperature approximately 10-15 °C above the clearing point of the mixture.
-
Add a small magnetic stir bar to the vial.
-
Stir the mixture gently until it becomes a completely isotropic, clear liquid. This ensures a homogeneous mixture.
-
-
Cooling:
-
Turn off the heat and continue stirring as the mixture cools down slowly to room temperature.
-
Slow cooling helps to prevent phase separation.
-
-
Degassing (Optional but Recommended):
-
To remove any dissolved gases that might interfere with measurements, place the vial in a vacuum desiccator for a short period.
-
-
Storage: Store the prepared mixture in a tightly sealed vial in a dark, dry place.
Protocol 2: Measurement of Rotational Viscosity
This protocol outlines the measurement of the rotational viscosity (γ₁) of a nematic liquid crystal mixture using a rotational viscometer.
Apparatus:
-
Rotational viscometer (e.g., cone-plate or parallel-plate type)
-
Temperature-controlled stage for the viscometer
-
Liquid crystal test cell (two parallel glass plates with a defined spacing, typically a few micrometers, and a surface alignment layer)
-
Nitrogen purge (to prevent moisture condensation at low temperatures)
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the viscometer and the temperature controller, allowing them to stabilize at the desired measurement temperature.
-
Perform any necessary calibration procedures as per the manufacturer's instructions.
-
-
Sample Loading:
-
Carefully introduce the prepared liquid crystal mixture into the test cell via capillary action. Ensure there are no air bubbles trapped inside.
-
-
Temperature Equilibration:
-
Place the filled test cell onto the temperature-controlled stage of the viscometer.
-
Allow sufficient time for the sample to reach thermal equilibrium with the stage.
-
-
Measurement:
-
Apply a shear rate to the sample by rotating one of the plates of the test cell.
-
The viscometer will measure the torque required to maintain a constant rotational speed.
-
The software will then calculate the viscosity based on the applied shear rate and the measured torque.
-
-
Data Acquisition:
-
Record the viscosity at various shear rates to check for Newtonian or non-Newtonian behavior.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.
-
-
Cleaning:
-
Thoroughly clean the test cell and the viscometer plates with an appropriate solvent (e.g., acetone or isopropanol) after each measurement to avoid cross-contamination.
-
Mandatory Visualizations
Caption: Workflow for the preparation and viscosity measurement of liquid crystal mixtures.
Caption: Troubleshooting logic for addressing high viscosity in liquid crystal mixtures.
Technical Support Center: Preventing Crystallization in Supercooled Nematic Phases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with supercooled nematic liquid crystals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in preventing crystallization and achieving stable supercooled nematic phases in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a supercooled nematic phase?
A supercooled nematic phase is a state of matter where a nematic liquid crystal is cooled below its normal freezing point without transitioning into a solid crystalline state.[1] The material remains in a liquid-like, orientationally ordered state, which is thermodynamically metastable. This state is sensitive to external disturbances that can trigger rapid crystallization.[2]
Q2: Why is preventing crystallization in supercooled nematic phases important for my research?
Preventing crystallization is crucial for various applications, including:
-
Drug Delivery: Amorphous (non-crystalline) drug formulations are often more soluble and have higher bioavailability.[2][3] Supercooling can be a method to create and stabilize these amorphous drug-loaded nematic phases.[4][5]
-
Materials Science: Studying the physical properties of nematic liquid crystals at temperatures below their freezing point can provide insights into their fundamental behaviors.
-
Electronics: The stability of liquid crystal phases is essential for the performance and lifetime of display technologies.
Q3: What are the primary factors that influence crystallization in a supercooled nematic phase?
Several factors can induce crystallization in a supercooled nematic liquid. The key parameters to control are:
-
Cooling Rate: The speed at which the nematic liquid crystal is cooled significantly impacts its ability to supercool.[6]
-
Sample Purity: Impurities can act as nucleation sites, promoting the formation of crystals.[7]
-
Surfaces and Confinement: The properties of the surfaces in contact with the liquid crystal, including surface roughness and chemical composition, can influence molecular alignment and serve as nucleation points.[8][9]
-
Vibrations: Mechanical disturbances can provide the energy needed to overcome the nucleation barrier and initiate crystallization.
Troubleshooting Guides
Issue 1: Spontaneous Crystallization During Cooling
Symptoms: The nematic sample becomes opaque or shows crystalline domains upon cooling below its melting temperature, even with controlled cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cooling rate is too slow. | A slow cooling rate can give molecules enough time to arrange themselves into a crystalline lattice.[6] Try increasing the cooling rate. For some systems, rapid quenching can be effective. |
| Presence of impurities. | Impurities can act as nucleation sites.[7] Ensure the highest possible purity of your nematic liquid crystal. If using solvents, ensure they are of high purity and are thoroughly removed. Consider filtering the sample in its isotropic phase. |
| Heterogeneous nucleation from surfaces. | The surfaces of your sample container (e.g., glass slide, capillary tube) can promote crystallization. Ensure surfaces are scrupulously clean. Surface treatments or coatings can sometimes be used to create a more inert interface. |
| Mechanical vibrations. | Vibrations from laboratory equipment can trigger crystallization. Isolate your experimental setup from sources of vibration. |
Issue 2: Inability to Achieve a Supercooled State
Symptoms: The nematic sample always crystallizes at or very near its freezing point, and a supercooled state cannot be reached.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent properties of the nematic material. | Some nematic liquid crystals have a strong intrinsic tendency to crystallize. Research the specific properties of your material. It may be that it is not a good candidate for supercooling. |
| Presence of seed crystals. | Even minuscule, pre-existing crystalline fragments can seed crystallization. Ensure your sample is fully melted into the isotropic phase and held there for a sufficient time to dissolve all crystal memory before cooling. |
| Incorrect cooling protocol. | A simple linear cooling ramp may not be optimal. Experiment with non-linear cooling profiles or multi-step cooling protocols. |
Issue 3: Limited Stability of the Supercooled Nematic Phase
Symptoms: A supercooled nematic phase is achieved, but it crystallizes after a short period.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Homogeneous nucleation. | Over time, random fluctuations in molecular arrangement can lead to the spontaneous formation of a critical nucleus. The stability of the supercooled state is inherently finite. |
| Environmental fluctuations. | Small temperature fluctuations or minor mechanical shocks can be sufficient to induce crystallization in a metastable state. Ensure excellent temperature stability and a vibration-free environment for storage. |
| Confinement effects. | In confined geometries, the increased surface-to-volume ratio can enhance the probability of surface-induced nucleation.[8] The nature of the confining material and the dimensions of the confinement can be critical. |
Data Presentation: Supercooling Behavior of Common Nematic Liquid Crystals
The following table summarizes the known phase transition temperatures for 4-cyano-4'-pentylbiphenyl (5CB), a commonly studied nematic liquid crystal. Note that achieving the supercooled nematic phase can be challenging and is highly dependent on experimental conditions.[10]
| Phase Transition | Temperature (°C) | Notes |
| Crystalline to Nematic (Melting) | 22.5 | On heating. |
| Nematic to Isotropic (Clearing) | 35.0 | On heating. |
| Isotropic to Nematic | 35.0 | On cooling. |
| Nematic to Crystalline (Freezing) | ~22.5 | Can be supercooled below this temperature under appropriate conditions. |
| Supercooled Nematic Stability | Highly variable | Difficult to supercool within the nematic phase even at cooling rates of 25 K/min.[10] Careful sample preparation and degassing can enable reaching the supercooled nematic state.[10] |
Note: These values are approximate and can vary slightly depending on the purity of the sample and the experimental technique used.
Experimental Protocols
Protocol 1: General Procedure for Attempting Supercooling of a Nematic Liquid Crystal
This protocol provides a basic framework for achieving a supercooled nematic state. The specific temperatures and cooling rates will need to be optimized for your particular liquid crystal.
Materials:
-
Nematic liquid crystal (e.g., 5CB)
-
Sample holder (e.g., clean glass microscope slide and coverslip, capillary tube)
-
Hot stage with temperature controller
-
Polarizing optical microscope
Procedure:
-
Sample Preparation:
-
Place a small amount of the nematic liquid crystal on a clean microscope slide.
-
Cover with a clean coverslip. If using a capillary tube, fill it via capillary action.
-
-
Heating to Isotropic Phase:
-
Place the sample on the hot stage.
-
Heat the sample to a temperature several degrees above the nematic-isotropic transition temperature (clearing point). For 5CB, heating to 40°C is sufficient.
-
Hold the sample at this temperature for at least 10-15 minutes to ensure all crystal memory is erased.
-
-
Controlled Cooling:
-
Program the temperature controller to cool the sample at a specific rate. Start with a moderate rate (e.g., 5°C/min).
-
Observe the sample through the polarizing microscope as it cools. You should observe the transition from the dark isotropic phase to the textured nematic phase.
-
-
Supercooling:
-
Continue to cool the sample below its known freezing point.
-
Monitor for the appearance of crystalline domains.
-
-
Optimization:
-
If crystallization occurs, repeat the process with a faster cooling rate.
-
If the sample remains in the nematic phase below its freezing point, you have successfully achieved a supercooled state. You can then experiment with slower cooling rates to find the limit for your system.
-
Visualizations
Caption: A troubleshooting workflow for addressing unwanted crystallization.
Caption: Factors that promote crystallization in supercooled nematic phases.
References
- 1. researchgate.net [researchgate.net]
- 2. ‘Supercooling’ Precise Drug-Delivery Methods [nocamels.com]
- 3. Stabilizing supersaturated drug-delivery system through mechanism of nucleation and crystal growth inhibition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 5. A Novel Binary Supercooled Liquid Formulation for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. researchgate.net [researchgate.net]
- 9. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
Technical Support Center: Enhancing Dielectric Anisotropy of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl Based Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl based liquid crystal mixtures. The focus is on addressing common issues encountered during experiments aimed at enhancing the dielectric anisotropy of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the typical dielectric anisotropy of this compound?
Q2: What are the common methods to enhance the dielectric anisotropy of a liquid crystal mixture based on this compound?
There are two primary methods to enhance the dielectric anisotropy of a liquid crystal mixture:
-
Doping with High Dielectric Anisotropy Compounds: Introducing a liquid crystal compound with a large positive or negative dielectric anisotropy can effectively tune the overall Δε of the mixture. The choice of dopant depends on whether an increase in positive or negative anisotropy is desired.
-
Dispersion of Nanoparticles: Incorporating certain nanoparticles, such as metallic or ferroelectric nanoparticles, can enhance the dielectric anisotropy of the host liquid crystal. This is often attributed to strong local electric fields induced by the nanoparticles, which can improve the alignment of the liquid crystal molecules.
Q3: How do I choose a suitable dopant to enhance the negative dielectric anisotropy?
To enhance the negative dielectric anisotropy, you should select a dopant with a strong perpendicular dipole moment. Look for compounds with lateral polar groups, such as additional fluorine or cyano (CN) groups, attached to the molecular core. It is also crucial to consider the miscibility and solubility of the dopant in the host mixture to avoid phase separation.
Q4: What type of nanoparticles are effective in enhancing dielectric anisotropy?
Ferroelectric nanoparticles (e.g., BaTiO₃) and some metallic nanoparticles (e.g., gold) have been shown to be effective. The surface functionalization of these nanoparticles is critical to ensure stable dispersion and prevent aggregation within the liquid crystal host.
Q5: Will enhancing the dielectric anisotropy affect other properties of the liquid crystal mixture?
Yes, altering the composition of the mixture will likely impact other physical properties. These can include:
-
Viscosity: The addition of dopants or nanoparticles can increase the rotational viscosity of the mixture, which may slow down the switching speed of the liquid crystal.
-
Clearing Point: The nematic-to-isotropic phase transition temperature (clearing point) can be depressed or elevated depending on the nature and concentration of the additive.
-
Elastic Constants: The splay, twist, and bend elastic constants of the mixture can also be affected, which will influence the threshold voltage and other electro-optical properties.
-
Birefringence: The optical anisotropy (Δn) may also be altered, which is a critical parameter for display applications.
It is essential to characterize these properties alongside the dielectric anisotropy to ensure the overall performance of the mixture remains within the desired specifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of this compound based mixtures.
Issue 1: Inconsistent or Non-reproducible Dielectric Anisotropy Measurements
| Possible Cause | Troubleshooting Step |
| Incomplete Mixing of Components | Ensure thorough mixing of the host liquid crystal and any dopants or nanoparticles. Use a vortex mixer or ultrasonication for an extended period. For solid components, gentle heating above the clearing point of the mixture can facilitate dissolution and uniform distribution. |
| Phase Separation | Visually inspect the mixture under a polarizing microscope for any signs of phase separation or aggregation. If observed, the concentration of the additive may be too high, or the components may be immiscible. Consider reducing the concentration or selecting a more compatible dopant/nanoparticle. |
| Improper Cell Assembly | Verify the correct assembly of the liquid crystal cell, including uniform cell gap thickness and proper alignment layer treatment. Inconsistent cell gaps will lead to erroneous capacitance measurements. |
| Poor Liquid Crystal Alignment | Poor alignment of the liquid crystal molecules within the cell will result in inaccurate measurements of the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity. Ensure the alignment layers (e.g., rubbed polyimide) are properly prepared and that the cell is filled correctly to promote uniform alignment. |
| Temperature Fluctuations | Dielectric properties are temperature-dependent. Use a temperature-controlled stage with high stability (±0.1°C) during measurements to ensure consistency. |
Issue 2: Aggregation of Nanoparticles in the Liquid Crystal Host
| Possible Cause | Troubleshooting Step |
| Poor Nanoparticle Dispersion | The initial dispersion of nanoparticles is crucial. For dried nanoparticle powders, re-suspending them effectively can be challenging.[1] It is often better to keep the nanoparticles in a colloidal suspension.[1] If starting from a powder, use high-energy methods like probe ultrasonication in a suitable solvent before mixing with the liquid crystal. |
| Incompatible Surface Ligands | The surface of the nanoparticles must be functionalized with ligands that are compatible with the liquid crystal host to prevent aggregation. Consider using ligands that have a similar molecular structure to the liquid crystal molecules. |
| High Nanoparticle Concentration | Exceeding the optimal concentration of nanoparticles can lead to aggregation. Start with a very low concentration (e.g., 0.1 wt%) and gradually increase it while monitoring the dispersion stability. |
| Solvent Evaporation Issues | When preparing mixtures by solvent evaporation, ensure the solvent is removed slowly and completely. Rapid evaporation can cause the nanoparticles to aggregate. |
Issue 3: Unexpected Decrease in Dielectric Anisotropy
| Possible Cause | Troubleshooting Step |
| Incorrect Dopant Selection | If the goal is to enhance negative dielectric anisotropy, ensure the dopant used also possesses a negative Δε or a molecular structure that promotes perpendicular dipole moments. Adding a compound with a positive Δε will decrease the overall negative anisotropy. |
| Disruption of Liquid Crystal Ordering | The addition of certain dopants or nanoparticles can disrupt the long-range orientational order of the liquid crystal host, leading to a decrease in the magnitude of the dielectric anisotropy. Characterize the order parameter of the mixture using techniques like optical birefringence measurements. |
| Ionic Impurities | Ionic impurities can significantly affect dielectric measurements, especially at low frequencies. Use high-purity liquid crystal components and handle them in a clean environment to minimize contamination. |
Data Presentation
The following tables provide representative data for fluorinated liquid crystal compounds with structures similar to this compound. This data can serve as a reference for expected properties and for comparison during your experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃F₃ | [2] |
| Molar Mass | 332.4 g/mol | [2] |
| Appearance | White to almost white powder to crystal | |
| Purity | >98.0% (GC) | [3] |
Table 2: Dielectric Anisotropy of Structurally Related Fluorinated Liquid Crystals
| Compound | Structure | Dielectric Anisotropy (Δε) |
| 4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-1,1'-biphenyl | C₂₉H₃₇F₃ | Expected to be negative |
| 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C₂₁H₂₅F | Expected to be positive |
| 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl | C₂₁H₂₄F₂ | Expected to be positive |
Note: The sign of the dielectric anisotropy is predicted based on the position of the fluorine substituents. Lateral fluorination (as in the target compound) typically leads to negative Δε, while terminal fluorination often results in positive Δε.
Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal Mixture
-
Component Weighing: Accurately weigh the required amounts of this compound and the chosen dopant(s) or nanoparticles in a clean glass vial.
-
Mixing:
-
For liquid dopants: Add the liquid dopant to the vial containing the host liquid crystal.
-
For solid dopants: Add the solid dopant to the vial.
-
For nanoparticles: If using nanoparticles dispersed in a solvent, add the suspension to the vial.
-
-
Homogenization:
-
Place the vial in an ultrasonic bath for 30-60 minutes to ensure thorough mixing.
-
For solid dopants that are not fully dissolving, gently heat the mixture above its clearing point while stirring until a homogeneous solution is obtained. Allow the mixture to cool down slowly to the nematic phase.
-
-
Solvent Evaporation (if applicable): If a solvent was used to disperse nanoparticles, place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the liquid crystal to slowly evaporate the solvent.
-
Degassing: Before filling the measurement cells, it is advisable to degas the mixture to remove any dissolved air, which can affect the measurements. This can be done by placing the vial in a vacuum chamber for a short period.
Protocol 2: Measurement of Dielectric Anisotropy
-
Cell Preparation: Use commercially available liquid crystal cells with a known cell gap (e.g., 5-20 µm) and transparent electrodes (e.g., ITO). The inner surfaces of the glass substrates should be coated with an alignment layer to promote either planar (for ε⊥ measurement) or homeotropic (for ε∥ measurement) alignment of the liquid crystal molecules.
-
Cell Filling: Fill the prepared cells with the liquid crystal mixture via capillary action in the isotropic phase (by heating the mixture above its clearing point).
-
Temperature Control: Place the filled cell in a temperature-controlled hot stage. Allow the temperature to stabilize at the desired measurement temperature.
-
Dielectric Spectroscopy:
-
Connect the cell electrodes to an LCR meter or an impedance analyzer.
-
Apply a small AC voltage (typically < 1 Vrms to avoid electric field-induced reorientation) at a specific frequency (e.g., 1 kHz).
-
Measure the capacitance of the cell for both planar (C⊥) and homeotropic (C∥) alignments. If using a single planar-aligned cell, a high electric or magnetic field can be applied to achieve a homeotropic alignment for the C∥ measurement.
-
-
Calculation of Dielectric Permittivity:
-
The perpendicular dielectric permittivity (ε⊥) is calculated from the capacitance of the planar aligned cell (C⊥) using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
The parallel dielectric permittivity (ε∥) is calculated from the capacitance of the homeotropic aligned cell (C∥) using the same formula.
-
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is then calculated as: Δε = ε∥ - ε⊥.
Mandatory Visualizations
Caption: Experimental workflow for determining dielectric anisotropy.
References
Stability and degradation pathways of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Technical Support Center: 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Disclaimer: The following information is based on general principles of organic chemistry, data from structurally similar compounds, and standard pharmaceutical stability testing protocols. Specific stability and degradation data for this compound is not extensively available in public literature. Therefore, this guide is intended to provide a framework for approaching stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely factors that could cause the degradation of this compound?
Based on its structure, the compound is a fluorinated biphenyl with a propylcyclohexyl group. Potential degradation triggers include:
-
Photodegradation: Aromatic systems like biphenyls can be susceptible to degradation upon exposure to UV or even high-intensity visible light.
-
Oxidation: While generally stable, extreme oxidative conditions could potentially lead to the formation of hydroxylated or ring-opened byproducts.
-
Thermal Stress: As a liquid crystal, it is designed for thermal stability within a specific temperature range.[1] However, exceeding its clearing point for extended periods or exposure to very high temperatures can lead to decomposition.[2][3][4]
-
Strong Acidic or Basic Conditions: While the C-F bond is strong, extreme pH conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions, although this is less likely for the core structure.[5][6]
Q2: What are the expected degradation pathways for this compound?
While specific pathways are not documented, plausible degradation routes for structurally similar compounds involve:
-
Oxidative Degradation: Hydroxylation of the aromatic rings or the cyclohexyl group is a common pathway for similar molecules.[7][8] Further oxidation could lead to ring opening.
-
Defluorination: Although C-F bonds on an aromatic ring are generally stable, under certain energetic conditions (e.g., photolysis, strong nucleophilic attack), defluorination to form hydroxylated or other substituted biphenyls is possible.[9][10]
-
Biphenyl Bond Cleavage: The central biphenyl bond could cleave under high-energy conditions, although this is generally less common than reactions on the substituent groups.
-
Propyl Chain Oxidation: The propyl group on the cyclohexane ring could undergo oxidation to form alcohols, ketones, or carboxylic acids.
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method is crucial.[11][12] The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (MS).[13][14]
-
HPLC-UV: Can separate the parent compound from its degradation products and quantify their amounts over time.[15]
-
LC-MS: Is invaluable for identifying the molecular weights of unknown degradation products, which helps in elucidating their structures.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May also be suitable, particularly for identifying any volatile or semi-volatile degradants.[17]
Q4: I am observing new peaks in my HPLC chromatogram after storing the compound. What should I do?
This indicates potential degradation. The following troubleshooting steps are recommended:
-
Confirm Peak Identity: Determine if the new peaks are indeed degradation products and not artifacts from the solvent, sample preparation, or system contamination.
-
Characterize the Degradants: Use LC-MS to determine the molecular weight of the compounds corresponding to the new peaks.[11] This is the first step in identifying the degradation pathway.
-
Review Storage Conditions: Check the temperature, light exposure, and solvent used for storage. Compare these with the recommended storage conditions, if available, or with standard practices for similar compounds (cool, dark, and in an inert solvent).
-
Perform Forced Degradation Studies: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions (e.g., acid, base, peroxide, heat, light) and see if the same peaks are formed.[18][19]
Troubleshooting Guides
Issue 1: Unexpectedly Fast Degradation in Solution
| Potential Cause | Troubleshooting Steps |
| Solvent Reactivity | Ensure the solvent is of high purity and inert. Protic solvents (like methanol) may be more reactive than aprotic solvents (like acetonitrile or THF) under certain conditions. |
| Presence of Contaminants | Contaminants in the solvent or on the glassware (e.g., acidic or basic residues) can catalyze degradation. Use fresh, high-purity solvents and thoroughly clean all glassware. |
| Light Exposure | The compound may be photolabile. Store solutions in amber vials or protect them from light.[20] |
| Oxygen Exposure | Degradation may be oxidative. Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Analytical Method Not Robust | The HPLC method may not be robust enough to handle slight variations in experimental conditions. Validate the method for robustness by intentionally varying parameters like mobile phase composition, pH, and temperature.[13] |
| Sample Preparation Variability | Ensure a consistent and reproducible sample preparation procedure. |
| Inconsistent Storage Conditions | Use a calibrated and validated stability chamber to ensure consistent temperature and humidity. Monitor light exposure if photostability is a concern. |
| Instrument Fluctuation | Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[12][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions: (Treat samples for a defined period, e.g., 24 hours, and analyze at intermediate time points)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.[20]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.[20]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.[20]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) or a solution to elevated temperatures (e.g., 60°C).[20]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) and compare it to a control sample kept in the dark.[20]
3. Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.[20]
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 98.5 | 1.5 | DP-1 |
| 0.1 M NaOH | 24 hours | 60°C | 97.2 | 2.8 | DP-2, DP-3 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 | DP-4, DP-5 |
| Thermal (Dry Heat) | 48 hours | 80°C | 99.3 | 0.7 | DP-6 |
| Photolytic | 7 days | Room Temp | 95.8 | 4.2 | DP-7 |
DP = Degradation Product
Mandatory Visualizations
Diagram 1: Hypothetical Degradation Pathway
Caption: Hypothetical oxidative and photolytic degradation pathways.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Thermal degradation of polymer systems having liquid crystalline oligoester segment [revistapolimeros.org.br]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. hovione.com [hovione.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. greenpharmacy.info [greenpharmacy.info]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Ion Effect Minimization in Liquid Crystal Displays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with fluorinated compounds to minimize ion effects in liquid crystal (LC) materials and displays.
Frequently Asked Questions (FAQs)
Q1: What are mobile ions in a liquid crystal display, and where do they originate?
A: Mobile ions are charged impurities within the liquid crystal cell that can move under the influence of an electric field.[1][2] Their presence is a significant factor in degrading display performance.[1] Major sources include:
-
The liquid crystal mixture itself: Residual catalysts, intermediates from synthesis, or degradation byproducts.[1][3]
-
Display components: Ions can leach from alignment layers (like polyimide), sealants, and electrodes.[4]
-
Manufacturing processes: Contamination can be introduced during cell fabrication.[4]
Q2: How do mobile ions cause display artifacts like image sticking and reduced Voltage Holding Ratio (VHR)?
A: When a voltage is applied to a pixel, mobile ions drift towards the electrodes of opposite polarity and accumulate at the interface of the liquid crystal and alignment layers.[1][5][6] This creates an internal electric field that opposes the applied field.[2]
-
Image Sticking: This internal field can persist even after the external voltage is removed, causing the LC molecules to not fully relax to their intended state.[7][8] This leads to a faint, persistent ghost of a previously displayed image.[4][5][9]
-
Reduced VHR: The Voltage Holding Ratio (VHR) is a measure of the pixel's ability to retain its programmed voltage over a frame period.[1][10] The movement of ions causes the voltage across the pixel to leak or decay, resulting in a lower VHR.[1][6] A low VHR can lead to flicker and reduced contrast.[11][12]
Q3: What is the primary mechanism by which fluorinated compounds reduce ion effects?
A: Fluorinated compounds are highly effective due to the strong electronegativity and unique properties of the fluorine atom.[13] The primary mechanism is limiting the mobility and effect of cationic impurities.[11][14] Unlike cyano (-CN) groups, which can coordinate with and help mobilize cations, fluorine-containing groups do not have this propensity.[11] By replacing cyano-terminated liquid crystals with those containing fluorine or fluorinated groups, the intrinsic VHR and reliability of the display are significantly improved.[11] Incorporating fluorine can be done at various positions on the LC molecule, such as in a terminal position or as a lateral substituent on the core, to tailor properties.[13][15]
Experimental Protocols
Q4: How do I perform a standard Voltage Holding Ratio (VHR) measurement?
A: The VHR measurement quantifies the voltage decay across an LC cell in an open-circuit state. A higher VHR indicates lower ionic contamination and better performance.
Detailed Methodology:
-
Cell Preparation: Fabricate a test cell using the liquid crystal mixture containing the fluorinated compound under investigation. The cell should have a known active area and gap.
-
Instrumentation: Use a VHR measurement system, which typically includes a programmable voltage source, a high-impedance buffer amplifier, and a data acquisition system.
-
Measurement Sequence:
-
Charging Pulse: Apply a short voltage pulse (e.g., 5 Volts for 64 microseconds) to the LC cell to charge the pixel capacitor.
-
Open Circuit (Hold Time): Disconnect the voltage source, leaving the cell in a high-impedance (open-circuit) state for a specific frame time (e.g., 16.7 milliseconds for a 60 Hz display).
-
Voltage Measurement: Measure the voltage across the cell immediately after the charging pulse (V_initial) and again at the end of the hold time (V_final).
-
-
Calculation: The VHR is calculated as the ratio of the final voltage to the initial voltage, expressed as a percentage:
-
VHR (%) = (V_final / V_initial) * 100
-
Data Interpretation:
-
A VHR value above 98-99% is generally considered good for modern active-matrix LCDs.[16]
-
Comparing the VHR of a base LC mixture with the VHR of the same mixture containing a fluorinated additive allows for quantitative assessment of the additive's ion-trapping or ion-mitigating efficiency.
Troubleshooting Guide
Q5: My VHR has decreased after adding a new fluorinated compound. What are the potential causes?
A: While fluorinated compounds are designed to improve VHR, a decrease can occur under certain circumstances.
| Potential Cause | Troubleshooting Steps |
| Impure Additive | The synthesized fluorinated compound may contain ionic impurities from the reaction or purification process. |
| Additive Degradation | The compound might be unstable under the experimental conditions (e.g., reacting with the alignment layer or degrading under UV curing). |
| Poor Solubility/Dispersion | If the additive is not fully dissolved or dispersed in the LC host, it may create interfaces that trap charge or introduce heterogeneity. |
| Interaction with Alignment Layer | The fluorinated compound could interact negatively with the polyimide alignment layer, potentially increasing ion generation or altering the surface charge trapping characteristics. |
Q6: I am still observing significant image sticking, even with a fluorinated LC mixture. What else can I investigate?
A: Image sticking is a complex issue that can have multiple root causes beyond the LC mixture itself.[8]
Troubleshooting Flowchart for Image Sticking
Caption: A logical workflow for diagnosing the root cause of image sticking.
Data & Visualizations
Performance of Fluorinated Additives
The following table summarizes representative data on how different classes of fluorinated compounds can affect key LC performance metrics. Actual values will vary based on the specific molecular structure, concentration, and host LC mixture.
| Fluorination Strategy | Effect on VHR | Effect on Dielectric Anisotropy (Δε) | Effect on Viscosity | Primary Application |
| Terminal Fluorination (-F, -CF3, -OCF3) | Significant Increase | Moderate Increase | Low to Moderate Increase | Active Matrix Displays (TFT-LCD) |
| Lateral Fluorination (F on core) | Moderate Increase | Significant Increase | Moderate to High Increase | High-Performance Displays (IPS, FFS) |
| Fluorinated Alkenyl Chains | Moderate Increase | Low to Moderate Increase | Decrease | Fast-Switching Displays |
| Fluorinated Alignment Layers | Significant Increase | N/A (Surface Effect) | N/A (Surface Effect) | High-Reliability Displays |
Mechanism of Ion Mitigation by Fluorinated Moieties
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. createxplay.com [createxplay.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Voltage Holding Ratio of a Homogeneously-Aligned Liquid-Crystal Cell -한국정보디스플레이학회:학술대회논문집 | 학회 [koreascience.kr]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. instec.com [instec.com]
Technical Support Center: Uniform Alignment of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Our goal is to help you achieve uniform alignment in your experiments.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting alignment issues.
| Property | Value | Reference |
| CAS Number | 132123-39-8 | [1] |
| Molecular Formula | C21H23F3 | [2] |
| Molar Mass | 332.4 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Purity | 98.5-100% | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving uniform alignment of this liquid crystal?
A1: The most critical factors include:
-
Substrate Cleanliness: Substrates must be meticulously cleaned to remove any organic residues, dust particles, or other contaminants that can act as nucleation sites for defects.
-
Alignment Layer Quality: The choice and proper application of the alignment layer (e.g., polyimide) are paramount. The rubbing process, if used, must be consistent in terms of pressure and speed.
-
Cell Gap Uniformity: A consistent cell gap is necessary for uniform alignment. Variations in the cell gap can lead to changes in the director field and defects.
-
Filling Process: The cell should be filled at a temperature where the material is in its isotropic phase to avoid flow-induced alignment and the creation of defects. Subsequent cooling should be slow and controlled.
-
Operating Temperature: The alignment can be temperature-dependent. Operating within the specified nematic range of the liquid crystal is essential.
Q2: What type of alignment (planar or homeotropic) is expected for this compound?
A2: The type of alignment depends primarily on the interaction between the liquid crystal molecules and the alignment layer on the substrate.
-
Planar Alignment: The long axis of the liquid crystal molecules aligns parallel to the substrate surface. This is typically achieved using rubbed polyimide layers.
-
Homeotropic Alignment: The long axis of the liquid crystal molecules aligns perpendicular to the substrate surface. This can be achieved with specific homeotropic polyimide formulations or other surface treatments that result in low surface energy. The fluorinated nature of this compound might favor homeotropic alignment on certain surfaces.[6]
Q3: Can I use photo-alignment techniques for this material?
A3: Yes, photo-alignment is a viable non-contact method for aligning liquid crystals and can be used for this material.[7] It offers high-resolution patterning of the alignment direction. The success of photo-alignment will depend on the specific photo-alignment material used and its interaction with the liquid crystal.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Disclination Lines or Points (Defects) | - Dust or particulate contamination on the substrate.- Inhomogeneous rubbing of the alignment layer.- Non-uniform cell gap.- Filling the cell in the nematic phase. | - Improve substrate cleaning procedures (e.g., ultrasonication in solvents, UV-ozone treatment).- Ensure consistent rubbing pressure and speed.- Use precision spacers to control the cell gap.- Fill the cell at a temperature above the nematic-isotropic transition temperature and cool slowly. |
| Non-uniform Brightness/Color (Domains) | - Inconsistent alignment layer thickness.- Variations in rubbing direction or strength.- Temperature gradients across the cell during cooling. | - Optimize spin-coating parameters for the alignment layer.- Ensure the rubbing machine provides uniform pressure.- Use a programmable hot stage for controlled cooling. |
| Poor Contrast Ratio | - Incomplete alignment (tilted alignment instead of pure planar or homeotropic).- Light leakage from defects. | - Re-evaluate the choice of alignment layer and its processing.- Optimize the cell fabrication process to minimize defects. |
| Slow or No Switching with Electric Field | - Incorrect alignment for the sign of the dielectric anisotropy (Δε). Fluorinated liquid crystals often have negative Δε, requiring an in-plane electric field for switching in a homeotropically aligned cell.- High viscosity of the liquid crystal.- Insufficient voltage. | - Verify the alignment type and the direction of the applied electric field. For negative Δε materials in a homeotropic cell, in-plane switching (IPS) electrodes are typically used.- Operate at a higher temperature within the nematic range to reduce viscosity.- Increase the applied voltage. |
Experimental Protocols
Protocol 1: Planar Alignment using Rubbed Polyimide
This protocol describes a standard procedure for achieving planar alignment.
-
Substrate Cleaning:
-
Ultrasonically clean glass substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic contaminants.
-
-
Alignment Layer Deposition:
-
Spin-coat a thin layer of a planar alignment polyimide (e.g., SE-130) onto the cleaned substrates.
-
Pre-bake the substrates on a hot plate at 80-100°C for 5-10 minutes to evaporate the solvent.
-
Hard-bake the substrates in an oven at the temperature recommended by the polyimide manufacturer (typically 180-250°C) for 1 hour.
-
-
Rubbing:
-
Rub the polyimide-coated surfaces with a velvet cloth-wrapped roller in a single direction. The rubbing strength and number of passes should be consistent.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm) onto one of the substrates.
-
Place the second substrate on top with the rubbing directions anti-parallel.
-
Expose the cell to UV light to cure the sealant.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the liquid crystal to a temperature above the nematic-isotropic transition point.
-
Place a drop of the isotropic liquid crystal at the opening of the cell and allow it to fill by capillary action in a vacuum chamber.
-
Cool the filled cell slowly and controllably to room temperature.
-
Protocol 2: Homeotropic Alignment
This protocol outlines a general method for achieving homeotropic alignment.
-
Substrate Cleaning: Follow the same procedure as for planar alignment (Protocol 1, Step 1).
-
Alignment Layer Deposition:
-
Use a homeotropic alignment polyimide (e.g., SE-1211) and spin-coat it onto the cleaned substrates.
-
Follow the pre-baking and hard-baking procedures recommended by the manufacturer. No rubbing is required for homeotropic alignment.
-
-
Cell Assembly:
-
Assemble the cell as described in Protocol 1, Step 4, but without any specific orientation of the substrates relative to each other.
-
-
Liquid Crystal Filling:
-
Fill the cell with the liquid crystal in its isotropic phase as described in Protocol 1, Step 5.
-
Visualizations
Diagram 1: Experimental Workflow for Planar Alignment
Caption: Workflow for achieving planar alignment of the liquid crystal.
Diagram 2: Troubleshooting Logic for Alignment Defects
Caption: Troubleshooting logic for common liquid crystal alignment defects.
References
- 1. canaanchem.com [canaanchem.com]
- 2. 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl [myskinrecipes.com]
- 4. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 5. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
Validation & Comparative
A Comparative Guide to Advanced Liquid Crystal Materials: 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl vs. 5CB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the liquid crystal 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and the well-established 4-Cyano-4'-pentylbiphenyl (5CB). The focus is on their respective physicochemical properties and performance characteristics, supported by available data, to aid in material selection for various applications, including display technologies and advanced materials research.
Introduction
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light in response to electric fields has made them indispensable in modern technology, most notably in liquid crystal displays (LCDs). The performance of an LCD is heavily reliant on the specific properties of the liquid crystal material used.
4-Cyano-4'-pentylbiphenyl (5CB) , a member of the cyanobiphenyl family, has been a cornerstone of the liquid crystal industry for decades. Its well-characterized properties and reliable performance have made it a benchmark material.
This compound represents a more modern class of liquid crystals where fluorine substitution is a key molecular design element. Fluorinated liquid crystals are known for their distinct properties, such as high resistivity, low viscosity, and often, negative dielectric anisotropy, which are advantageous for advanced display modes like Vertical Alignment (VA) and In-Plane Switching (IPS).
Physicochemical Properties: A Tabulated Comparison
A direct experimental comparison of the subject trifluorinated biphenyl with 5CB is challenging due to the limited availability of published data for the former. However, by examining the properties of 5CB and a representative, structurally similar fluorinated liquid crystal, we can infer the likely performance characteristics of this compound.
For the purpose of this comparison, we will use data for a representative fluorinated biphenyl-cyclohexyl compound with negative dielectric anisotropy where available, alongside the well-documented properties of 5CB.
| Property | This compound | 5CB (4-Cyano-4'-pentylbiphenyl) |
| Chemical Structure | A biphenyl core with a trifluorinated phenyl ring and a trans-4-propylcyclohexyl group. | A biphenyl core with a cyano group and a pentyl chain. |
| CAS Number | 132123-39-8 | 40817-08-1 |
| Molecular Formula | C₂₁H₂₃F₃ | C₁₈H₁₉N |
| Molecular Weight | 332.41 g/mol | 249.35 g/mol |
| Mesomorphic Range | Data not readily available. Expected to have a nematic phase. | Nematic phase between 22.5 °C and 35.0 °C. |
| Dielectric Anisotropy (Δε) | Expected to be negative. | Positive |
| Birefringence (Δn) | Data not readily available. | ~0.18 |
| Rotational Viscosity (γ₁) | Expected to be relatively low. | ~100-130 mPa·s at 20°C |
Key Performance Differences and Their Implications
The primary distinction between these two classes of liquid crystals lies in the nature of their dipole moments, which dictates their dielectric anisotropy.
5CB possesses a strong dipole moment along the long molecular axis due to the cyano group. This results in a positive dielectric anisotropy . When an electric field is applied, 5CB molecules align parallel to the field. This behavior is fundamental to the operation of Twisted Nematic (TN) LCDs.
Fluorinated liquid crystals , like the trifluorinated biphenyl , are designed to have a net dipole moment perpendicular to the long molecular axis. The multiple fluorine atoms on the phenyl ring create strong dipoles that do not cancel out in the transverse direction. This leads to a negative dielectric anisotropy . In an electric field, these molecules align perpendicular to the field, a property crucial for VA and IPS display modes, which offer wider viewing angles and higher contrast ratios than traditional TN displays.
The introduction of fluorine atoms also influences other properties:
-
Viscosity: Fluorinated compounds often exhibit lower rotational viscosity compared to their cyano counterparts. Lower viscosity is highly desirable as it leads to faster switching times, a critical parameter for modern displays aiming for high refresh rates and reduced motion blur.
-
Resistivity: The high electronegativity of fluorine atoms leads to greater chemical stability and higher electrical resistivity. This is a significant advantage in active matrix displays, where high resistivity is necessary to hold the charge at each pixel and prevent flickering.
Experimental Methodologies for Characterization
The properties listed in the comparison table are typically determined using a suite of standard experimental techniques:
Phase Transition Temperature Determination
-
Differential Scanning Calorimetry (DSC): This is the primary method for accurately determining the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic). The sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases based on their unique optical textures. By observing the sample on a temperature-controlled stage, the transition temperatures can be confirmed.
Dielectric Anisotropy Measurement
The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the capacitance of a liquid crystal cell.
-
A cell with a known thickness and electrode area is filled with the liquid crystal.
-
To measure ε||, a strong magnetic or electric field is applied to align the liquid crystal director parallel to the probing electric field.
-
To measure ε⊥, the director is aligned perpendicular to the probing field.
-
The capacitance is measured in both orientations, and the dielectric permittivities are calculated.
Birefringence Measurement
Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices.
-
Abbe Refractometer: This instrument can be used to measure the refractive indices of the liquid crystal in its isotropic phase and, with appropriate polarizers and sample alignment, the values of ne and no in the nematic phase.
-
Interferometric Methods: Techniques like using a Michelson or Fabry-Pérot interferometer can provide very precise measurements of the phase shift induced by the birefringent liquid crystal, from which Δn can be calculated.
Rotational Viscosity Measurement
Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key factor in its switching speed.
-
Electro-optical Switching: The response time (rise and fall times) of a liquid crystal cell to an applied voltage is measured. From the response time and other known cell parameters (thickness, elastic constants), the rotational viscosity can be calculated.
-
Capacitance Decay: After a high voltage is turned off, the decay of the cell's capacitance is monitored. The rate of decay is related to the rotational viscosity.
Logical Workflow for Liquid Crystal Characterization
The following diagram illustrates the typical workflow for characterizing a novel liquid crystal material.
Signaling Pathway for Material Selection
The choice between a cyanobiphenyl and a fluorinated liquid crystal is dictated by the target application's requirements. The following diagram illustrates the decision-making pathway.
Performance comparison of fluorinated vs. non-fluorinated biphenyl liquid crystals
In the realm of materials science and drug development, the molecular architecture of liquid crystals dictates their macroscopic properties and, consequently, their performance in various applications, most notably in display technologies. The strategic introduction of fluorine atoms into the biphenyl core of liquid crystal molecules has emerged as a powerful tool for fine-tuning their electro-optical characteristics. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated biphenyl liquid crystals, supported by experimental data and detailed methodologies.
The Impact of Fluorination on Key Performance Metrics
The introduction of fluorine, a highly electronegative atom, into the biphenyl structure significantly alters the intermolecular forces and molecular dipole moments. These modifications have a cascading effect on the bulk properties of the liquid crystal material, leading to several performance advantages for fluorinated variants.[1]
Fluorinated biphenyl liquid crystals generally exhibit a desirable combination of properties, including optimized dielectric anisotropy, enhanced resistivity, and reduced viscosity.[1] The position and number of fluorine substituents on the phenyl rings can be precisely controlled to achieve either positive or negative dielectric anisotropy, making them versatile for different display modes.[2] For instance, lateral fluorination is a common strategy to induce a dipole moment perpendicular to the principal molecular axis, resulting in negative dielectric anisotropy.[3][4] This is in contrast to many non-fluorinated biphenyls, which may exhibit different dielectric characteristics.
Furthermore, the low polarizability of the carbon-fluorine bond can lead to weaker intermolecular interactions, which contributes to lower viscosity.[2] This is a critical factor for applications requiring fast switching times, such as in high-refresh-rate displays.[5] The enhanced stability and wide nematic phase ranges often observed in fluorinated compounds are also significant advantages.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for representative fluorinated and non-fluorinated biphenyl liquid crystals, illustrating the typical effects of fluorination.
| Property | Non-Fluorinated Biphenyl (e.g., 5CB) | Fluorinated Biphenyl Analogues | Impact of Fluorination |
| Clearing Point (°C) | 35.3[6] | Can be higher or lower depending on structure | Tailorable thermal stability |
| Viscosity (mPa·s at 20°C) | 24[6] | Generally lower | Faster switching speeds |
| Dielectric Anisotropy (Δε) | +11.5[6] | Can be positive or negative, often with larger magnitude | Versatility for different display modes |
| Optical Anisotropy (Δn) | 0.179[6] | Can be modulated | Control over optical path difference |
Experimental Protocols for Liquid Crystal Characterization
The reliable characterization of liquid crystal properties is essential for their application. The following are standard experimental protocols for measuring the key performance indicators.[7][8][9][10]
Clearing Point Determination
The clearing point, or the nematic-to-isotropic phase transition temperature, is a fundamental property indicating the thermal stability of the liquid crystal phase.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[11] A small, precisely weighed sample of the liquid crystal is heated at a constant rate. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak of the nematic-to-isotropic transition corresponds to the clearing point.
-
Polarized Optical Microscopy (POM): A small sample of the liquid crystal is placed on a temperature-controlled hot stage between two crossed polarizers.[8] As the sample is heated, the characteristic birefringent texture of the nematic phase is observed. The temperature at which this texture disappears and the view becomes dark (isotropic) is the clearing point.
Dielectric Anisotropy Measurement
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Capacitance Method: The capacitance of a liquid crystal cell is measured using an impedance analyzer.[3] To determine ε∥, a cell with homogeneous alignment (director parallel to the surfaces) is used, and a high-frequency electric field is applied to orient the molecules parallel to the field. For ε⊥, a cell with homeotropic alignment (director perpendicular to the surfaces) is used. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Rotational Viscosity Measurement
Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key factor in determining its switching speed.
-
Electro-Optical Methods: One common method involves measuring the relaxation time of the liquid crystal director after an applied electric field is turned off. The rotational viscosity can be calculated from this relaxation time, the elastic constant, and the cell gap.
-
Rotational Viscometer: A cone-and-plate or parallel-plate rheometer can be used to measure the shear viscosity of the liquid crystal as a function of shear rate.[6] While this provides a measure of flow viscosity, it is related to the rotational viscosity that governs switching behavior.
Optical Birefringence Measurement
Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[12]
-
Abbe Refractometer: An Abbe refractometer is used to measure the refractive indices of the liquid crystal.[13] A thin film of the liquid crystal is placed between the prisms of the refractometer, which are treated to induce a specific alignment (e.g., planar). By rotating the sample and/or the polarizer, both nₑ and nₒ can be measured. The birefringence is then calculated as Δn = nₑ - nₒ.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical flow from the molecular modification (fluorination) to the resulting changes in the macroscopic properties of biphenyl liquid crystals.
Caption: Logical workflow of how fluorination impacts the properties of biphenyl liquid crystals.
References
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Birefringence Liquid Crystals [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions [mdpi.com]
- 10. ipme.ru [ipme.ru]
- 11. Liquid crystal - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validation of the physical properties of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl against literature values
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Physical Properties of the Liquid Crystal Compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl Against Literature Values and Structurally Similar Alternatives.
This guide provides a comprehensive validation of the key physical properties of the nematic liquid crystal this compound. The data presented is based on a thorough review of available scientific literature and is intended to serve as a reliable reference for researchers and professionals in materials science and drug development. In addition to the target compound, this guide includes data for structurally related fluorinated biphenyl liquid crystals to offer a comparative perspective on their performance and characteristics.
Comparative Analysis of Physical Properties
The following table summarizes the essential physical properties of this compound and selected alternative fluorinated liquid crystal compounds. These parameters are critical for the design and optimization of liquid crystal-based devices and formulations.
| Physical Property | This compound | 4'-(trans-4-Pentylcyclohexyl)-3,4,5-trifluorobiphenyl | 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl |
| CAS Number | 132123-39-8 | 137019-95-5 | 87260-24-0 |
| Molecular Formula | C₂₁H₂₃F₃ | C₂₃H₂₇F₃ | C₂₁H₂₅F |
| Molecular Weight | 332.41 g/mol | 360.45 g/mol | 296.43 g/mol |
| Melting Point (°C) | 40.0 - 44.0[1] | Data not available | 106 |
| Clearing Point (°C) | Data not available | Data not available | Data not available |
| Optical Anisotropy (Δn) | Data not available | Data not available | Data not available |
| Dielectric Anisotropy (Δε) | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the information could not be retrieved from the searched literature sources.
Experimental Protocols for Property Determination
To ensure accurate and reproducible validation of the listed physical properties, the following established experimental methodologies are recommended.
Determination of Melting and Clearing Points
The melting point (solid to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition) are fundamental thermal characteristics of a liquid crystal.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min.
-
Data Analysis: The melting and clearing points are identified as the peak temperatures of the endothermic transitions observed in the heating scan of the DSC thermogram. The corresponding enthalpy changes for these transitions are determined by integrating the area under the peaks.
Determination of Optical Anisotropy (Birefringence, Δn)
Optical anisotropy, or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
Methodology: Abbé Refractometry
-
Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared by introducing the material into a cell with a known thickness (e.g., 5-20 µm) that has been treated with a surface alignment layer (e.g., rubbed polyimide).
-
Instrumentation: An Abbé refractometer equipped with a polarizer and a monochromatic light source (e.g., a sodium lamp at 589 nm) is used.
-
Measurement: The refractive indices are measured by rotating the polarizer. The extraordinary refractive index (nₑ) is measured when the polarization of the incident light is parallel to the director of the liquid crystal, and the ordinary refractive index (nₒ) is measured when the polarization is perpendicular.
-
Calculation: The optical anisotropy is calculated as Δn = nₑ - nₒ.
Determination of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology: Capacitance Measurement
-
Sample Preparation: Two types of liquid crystal cells are prepared: a homogeneous alignment cell and a homeotropic alignment cell. The cells consist of two parallel glass plates coated with transparent electrodes (e.g., ITO) and an alignment layer.
-
Instrumentation: An LCR meter is used to measure the capacitance of the cells at a specific frequency (typically 1 kHz).
-
Measurement:
-
The capacitance of the empty cell (C₀) is measured.
-
The capacitance of the homogeneous cell (C∥) is measured to determine ε∥.
-
The capacitance of the homeotropic cell (C⊥) is measured to determine ε⊥.
-
-
Calculation: The dielectric permittivities are calculated using the formula C = ε(A/d), where A is the electrode area and d is the cell gap. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Visualization of Validation Workflow and Chemical Structures
To provide a clear overview of the validation process and the molecular structures discussed, the following diagrams have been generated.
Caption: Logical workflow for the validation of physical properties.
Caption: Structures of the target and alternative compounds.
References
Spectroscopic Data Cross-Reference for 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the liquid crystal compound 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8). Due to the limited availability of specific experimental spectra for this exact compound in public databases, this guide presents expected spectroscopic characteristics based on its chemical structure and compares them with available data for structurally similar fluorinated biphenyl compounds. This cross-referencing approach allows for the elucidation of key structural features and provides a valuable resource for researchers working with this class of molecules.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the target compound and relevant alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8) (Expected) | Aromatic Protons: • ~7.2-7.5 (m, Ar-H) Cyclohexyl Protons: • ~1.0-2.6 (m, cyclohexyl-H) Propyl Protons: • ~0.9 (t, -CH₃) • ~1.3 (sextet, -CH₂-CH₃) • ~1.8 (q, -CH₂-cyclohexyl) |
| Alternative: 4-Fluorobiphenyl | • 7.52 (m, 2H) • 7.41 (t, 2H) • 7.33 (t, 1H) • 7.10 (t, 2H) |
| Alternative: Other Fluorinated Biphenyls | Aromatic protons typically resonate in the range of 7.0-7.8 ppm, with splitting patterns and chemical shifts influenced by the position and number of fluorine substituents. |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) |
| 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8) (Expected) | Aromatic Carbons: • ~110-160 (multiple signals, with C-F couplings) Cyclohexyl Carbons: • ~25-45 (multiple signals) Propyl Carbons: • ~14 (-CH₃) • ~20 (-CH₂-CH₃) • ~37 (-CH₂-cyclohexyl) |
| Alternative: 4-Fluorobiphenyl | • 162.5 (d, J=245.5 Hz) • 140.2 • 137.2 • 128.8 (d, J=8.0 Hz) • 128.7 • 127.2 • 127.1 • 115.6 (d, J=21.5 Hz) |
| Alternative: 4-Propionylbiphenyl | • 197.8, 145.8, 139.0, 136.8, 133.8, 131.2, 130.3, 128.4, 128.3, 126.9, 126.3, 126.0, 125.5, 125.3, 26.6 |
Table 3: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (m/z) and Key Fragments |
| 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8) | Molecular Formula: C₂₁H₂₃F₃ Molecular Weight: 332.4 g/mol Expected [M]⁺: 332.17 Key Fragments: Loss of propyl group, fragmentation of the cyclohexyl ring, and cleavage of the biphenyl linkage. |
| Alternative: 4-Fluorobiphenyl | Molecular Formula: C₁₂H₉F Molecular Weight: 172.2 g/mol [M]⁺: 172 |
| Alternative: Other Fluorinated Biphenyls | The mass spectra of fluorinated biphenyls typically show a prominent molecular ion peak. Fragmentation patterns are influenced by the nature and position of substituents. |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) |
| 4”-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl (CAS 132123-39-8) (Expected) | • C-H stretching (aromatic): ~3030-3100 • C-H stretching (aliphatic): ~2850-2960 • C=C stretching (aromatic): ~1450-1600 • C-F stretching: ~1100-1300 |
| Alternative: 4-Fluorobiphenyl | • C-H stretching (aromatic): ~3050 • C=C stretching (aromatic): ~1480, 1590 • C-F stretching: ~1220 |
| Alternative: General Alkanes | • C-H stretching: ~2850-2960 • C-H bending: ~1375, 1465 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For volatile compounds like the target molecule, GC-MS is often preferred.
-
Ionization: Employ an appropriate ionization technique. Electron ionization (EI) is a common method for relatively small, volatile organic molecules and typically provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) for liquids, or as a KBr pellet or a mull for solid samples. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Benchmarking 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl for Advanced Display Prototypes: A Comparative Guide
For Researchers and Scientists in Display Technology and Materials Science
This guide provides a comprehensive framework for benchmarking the performance of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl for use in next-generation display prototypes. Due to the limited publicly available electro-optical performance data for this specific compound, this document outlines the requisite experimental protocols for its characterization and presents a comparative analysis against established liquid crystal technologies, namely In-Plane Switching (IPS) and Vertical Alignment (VA) systems.
Introduction to this compound
This compound is a fluorinated liquid crystal monomer. The presence of a trifluorinated phenyl ring and a cyclohexyl group suggests properties that could be advantageous for display applications, such as high resistivity, tailored dielectric anisotropy, and low viscosity.[1] Fluorinated liquid crystals are known for their high stability and are widely used in modern LCDs to prevent ion absorption, which can degrade display performance.[1] The cyclohexyl ring, in comparison to a phenyl ring, can influence the material's viscosity and other physical properties.[2]
A closely related compound, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, has been characterized for its high resistivity, which is a crucial property for active-matrix displays.[3] This suggests that the propyl variant likely shares similar beneficial electrical properties.
Comparative Performance Metrics
The performance of a liquid crystal in a display is evaluated based on several key metrics. The following tables provide a comparison of expected performance characteristics.
Table 1: Physicochemical and Electrical Properties
| Property | This compound | Typical Alternative LC Mixtures (e.g., for IPS/VA) |
| Molecular Formula | C₂₁H₂₃F₃ | Varies |
| Molar Mass | 332.4 g/mol | Varies |
| Dielectric Anisotropy (Δε) | Data Not Publicly Available | Positive or Negative, depending on mode (e.g., +5 to +15 for TN, -2 to -5 for VA) |
| Viscosity (γ₁) | Data Not Publicly Available | 100-300 mPa·s at 20°C |
| Clearing Point (Tₙᵢ) | Data Not Publicly Available | > 70°C |
| Resistivity (ρ) | Expected to be high | High (>10¹² Ω·cm) |
Table 2: Electro-Optical Performance in a Prototype Display
| Performance Metric | This compound in Prototype | Typical IPS Display Performance | Typical VA Display Performance |
| Response Time (GtG) | To be determined experimentally | Fast (~1–5ms)[4] | Slower (~5–8ms)[4] |
| Contrast Ratio | To be determined experimentally | Moderate (1000:1)[5] | High (3000:1–5000:1)[4][5] |
| Viewing Angle | To be determined experimentally | Wide (~178°)[6] | Narrower (~160°)[4] |
| Power Consumption | To be determined experimentally | Moderate | Generally lower due to higher contrast |
Experimental Protocols for Performance Benchmarking
To ascertain the performance of this compound, a series of standardized experiments must be conducted.
Measurement of Electro-Optical Properties
A liquid crystal cell is fabricated by sandwiching the liquid crystal between two glass substrates with transparent electrodes (e.g., Indium Tin Oxide). The inner surfaces of the glass are coated with an alignment layer to orient the liquid crystal molecules in a specific direction.
Experimental Setup:
-
Light Source: He-Ne laser (632.8 nm) or a white light source with a monochromator.
-
Polarizers: A pair of crossed polarizers.
-
Liquid Crystal Cell: The fabricated cell containing the test compound.
-
Voltage Source: A function generator and a voltage amplifier to apply a driving voltage to the cell.
-
Photodetector: A photodiode or a spectrometer to measure the transmitted light intensity.
-
Oscilloscope: To monitor the applied voltage and the photodetector output.
Procedure:
-
The liquid crystal cell is placed between the two crossed polarizers.
-
A square-wave voltage is applied to the cell electrodes.
-
The change in light transmittance as a function of the applied voltage is measured to determine the voltage-transmittance (V-T) curve.[7]
-
The response time is measured by applying a voltage pulse and recording the time it takes for the transmittance to rise from 10% to 90% (rise time) and fall from 90% to 10% (decay time).[7]
Contrast Ratio Measurement
The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that the display can produce.[8]
Experimental Setup:
-
Luminance Meter or Colorimeter: To measure the brightness of the display.[9]
-
Test Environment: A dark room to avoid interference from ambient light.[9]
Procedure:
-
The prototype display is driven to show a full-screen white image. The luminance is measured at the center of the screen.[9]
-
The display is then driven to show a full-screen black image, and the luminance is measured again at the same point.[9]
-
The contrast ratio is calculated by dividing the white luminance by the black luminance.[8]
Viewing Angle Measurement
The viewing angle is the angle at which the display can be viewed without a significant degradation in image quality, typically defined as the angle where the contrast ratio drops to 10:1.[6][10]
Experimental Setup:
-
Goniophotometer or a Luminance Meter on a rotating arm: To measure luminance at different angles.
-
Test Patterns: Displaying specific test patterns (e.g., a checkerboard) on the screen.
Procedure:
-
The luminance meter is positioned perpendicular to the center of the display.
-
The contrast ratio is measured as described in the previous section.
-
The luminance meter is then moved in increments (e.g., 10 degrees) horizontally and vertically, and the contrast ratio is measured at each position.[10]
-
The viewing angle is the range of angles over which the contrast ratio remains above a certain threshold (e.g., 10:1).[6][10]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process.
Conclusion
A rigorous experimental evaluation as outlined in this guide is necessary to fully characterize its electro-optical properties. By systematically measuring its response time, contrast ratio, and viewing angle within a prototype display, researchers can objectively compare its performance against established technologies like IPS and VA. The results of such a study will determine its viability as a next-generation liquid crystal material for advanced display applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trulyusa.com [trulyusa.com]
- 5. IPS vs VA: Which LCD Panel Is Better For Monitors? - RTINGS.com [rtings.com]
- 6. How to Differentiate the Viewing Angles of LCD Displays [displaysino.com]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. sot.com.sg [sot.com.sg]
- 9. Standard Contrast Ratio Testing Methods for TFT Industrial LCD Screens | Analysis of Industrial LCD Screen Applications-leehon [lhlcdpanel.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
A Comparative Study: Propylcyclohexyl vs. Pentylcyclohexyl Biphenyl Liquid Crystals
In the landscape of liquid crystal materials, the length of the alkyl chain plays a pivotal role in determining the physical and electro-optical properties. This guide provides a comparative analysis of two nematic liquid crystals: 4-(trans-4-propylcyclohexyl)-4'-cyanobiphenyl (PCH3) and 4-(trans-4-pentylcyclohexyl)-4'-cyanobiphenyl (PCH5). This comparison is intended for researchers, scientists, and professionals in drug development who utilize these materials in various applications, from display technologies to advanced sensing platforms.
Molecular Structures
The foundational difference between PCH3 and PCH5 lies in the length of the alkyl chain attached to the cyclohexyl ring. PCH3 possesses a propyl (C3H7) chain, while PCH5 has a pentyl (C5H11) chain. This seemingly minor variation in molecular architecture leads to significant differences in their macroscopic properties.
Quantitative Data Comparison
The following tables summarize the key physical properties of PCH3 and PCH5. It is important to note that comprehensive experimental data for PCH3 is less readily available in the public domain compared to the widely studied PCH5. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were measured.
Table 1: Thermodynamic and Optical Properties
| Property | Propylcyclohexyl Biphenyl (PCH3) | Pentylcyclohexyl Biphenyl (PCH5) | Unit |
| Clearing Point (N-I Transition) | Data not available | ~55 | °C |
| Birefringence (Δn) at 589 nm & 25°C | Data not available | ~0.12 | - |
Table 2: Electro-optical and Viscoelastic Properties
| Property | Propylcyclohexyl Biphenyl (PCH3) | Pentylcyclohexyl Biphenyl (PCH5) | Unit |
| Dielectric Anisotropy (Δε) at 1 kHz & 25°C | Data not available | ~+10 | - |
| Rotational Viscosity (γ₁) at 25°C | Data not available | ~130 | mPa·s |
| Splay Elastic Constant (K₁₁) at 25°C | Data not available | ~10 | pN |
| Twist Elastic Constant (K₂₂) at 25°C | Data not available | ~6 | pN |
| Bend Elastic Constant (K₃₃) at 25°C | Data not available | ~15 | pN |
Note: The properties of liquid crystals are highly dependent on temperature and the frequency of the applied electric field. The values for PCH5 are approximate and can vary between different studies and measurement conditions.
Experimental Protocols
The characterization of liquid crystals involves a suite of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Clearing Point (Nematic-Isotropic Phase Transition)
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 5 or 10 °C/min).
-
The heat flow into the sample and reference is continuously monitored.
-
A phase transition is indicated by an endothermic peak in the heat flow curve. The peak of this curve corresponds to the clearing point, the temperature at which the material transitions from the nematic to the isotropic liquid phase.
Measurement of Optical Birefringence
Method: Abbe Refractometer
Protocol:
-
A few drops of the liquid crystal sample are placed between the two prisms of the Abbe refractometer.
-
The prisms are temperature-controlled using a circulating water bath to maintain the desired measurement temperature.
-
A polarizing filter is placed in the light path to separate the ordinary (nₒ) and extraordinary (nₑ) refractive indices.
-
For a homeotropically aligned sample (molecules perpendicular to the prism surface), the refractive index for light polarized parallel to the director (nₑ) and perpendicular to it (nₒ) can be measured by rotating the polarizer.
-
The birefringence (Δn) is then calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).
Measurement of Dielectric Anisotropy
Method: Dielectric Spectroscopy
Protocol:
-
The liquid crystal sample is introduced into a parallel-plate capacitor cell with a known plate area and separation.
-
To measure the dielectric permittivity parallel to the molecular director (ε∥), a strong magnetic field or a surface alignment layer is used to orient the liquid crystal molecules parallel to the applied electric field.
-
To measure the dielectric permittivity perpendicular to the molecular director (ε⊥), the molecules are oriented perpendicular to the electric field.
-
An AC voltage of a specific frequency (e.g., 1 kHz) is applied across the cell, and the capacitance is measured using an LCR meter.
-
The dielectric permittivity is calculated from the measured capacitance and the cell geometry.
-
The dielectric anisotropy (Δε) is the difference between the parallel and perpendicular components (Δε = ε∥ - ε⊥).
Measurement of Rotational Viscosity
Method: Rotational Viscometer or Electro-optical Switching
Protocol (Electro-optical Switching):
-
The liquid crystal is placed in a cell with transparent electrodes.
-
The cell is placed between crossed polarizers in a polarizing optical microscope.
-
A square-wave voltage pulse is applied to the cell, causing the liquid crystal molecules to reorient.
-
The change in light transmission through the cell as the molecules relax back to their initial state after the voltage is turned off is monitored with a photodiode.
-
The decay time of the optical response is related to the rotational viscosity (γ₁). By fitting the decay curve to the appropriate theoretical model, the rotational viscosity can be determined.
Measurement of Elastic Constants
Method: Fréedericksz Transition Method
Protocol:
-
A liquid crystal cell with a well-defined initial molecular alignment (planar or homeotropic) is prepared.
-
The cell is placed in a controlled magnetic or electric field applied perpendicular to the initial director orientation.
-
The applied field strength is gradually increased until a critical threshold is reached, at which point the liquid crystal molecules begin to reorient. This is known as the Fréedericksz transition.
-
The transition can be detected by monitoring the capacitance of the cell or by observing the change in the optical path difference (birefringence).
-
The critical field strength is related to the splay (K₁₁), twist (K₂₂), or bend (K₃₃) elastic constant, depending on the initial alignment and the direction of the applied field. By measuring the critical field, the respective elastic constant can be calculated.
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams generated using Graphviz to illustrate the logical flow of the comparative study and a simplified representation of the influence of alkyl chain length on liquid crystal properties.
Conclusion
The comparison between propylcyclohexyl and pentylcyclohexyl biphenyl liquid crystals highlights the significant impact of alkyl chain length on the material's properties. While a complete dataset for PCH3 remains elusive in publicly accessible literature, the established trends in homologous series of liquid crystals suggest that PCH3 would exhibit a lower clearing point, lower viscosity, and potentially a slightly higher birefringence compared to PCH5. The longer pentyl chain in PCH5 leads to stronger intermolecular interactions, resulting in a more stable nematic phase (higher clearing point) and greater resistance to flow (higher viscosity). These differences are critical for tailoring liquid crystal mixtures for specific applications, where a balance between operating temperature range, switching speed, and optical performance is required. Further experimental investigation into the properties of PCH3 would be valuable to complete this comparative analysis and provide a more comprehensive understanding of this class of liquid crystals.
Unveiling the Properties of Fluorinated Liquid Crystals: A DFT-Validated Comparison
For researchers, scientists, and professionals in drug development, understanding the precise impact of fluorination on the behavior of liquid crystals is paramount for designing novel materials with tailored properties. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated liquid crystals, leveraging Density Functional Theory (DFT) calculations to validate and elucidate experimental findings. By integrating experimental data with computational insights, we offer a deeper understanding of structure-property relationships in these advanced materials.
The introduction of fluorine atoms into liquid crystal molecules significantly alters their electronic and steric characteristics, leading to profound changes in their mesomorphic, optical, and dielectric properties.[1][2] DFT calculations have emerged as a powerful tool to predict and rationalize these changes, offering a theoretical framework that complements experimental observations.[3][4] This guide will delve into the comparative analysis of key properties, present the underlying experimental and computational methodologies, and visualize the validation workflow.
Comparative Analysis of Key Properties
The fluorination of liquid crystal cores or terminal chains can lead to significant modifications in their physical properties. These changes are often advantageous for applications in display technologies and other advanced materials. Below is a summary of the key properties affected by fluorination, with a comparison between experimental data and DFT-calculated values.
Mesomorphic and Thermal Properties
Fluorination has a notable effect on the phase behavior and thermal stability of liquid crystals. The high polarity and steric effects of the fluorine substituent can modify melting points, clearing points, and the temperature ranges of different mesophases.[1][2]
| Property | Non-Fluorinated Analog | Fluorinated Liquid Crystal | Experimental Method | DFT Calculation |
| Clearing Point (T_c) | 185.2 °C | 173.5 °C | DSC | Not Directly Calculated |
| Melting Point (T_m) | 89.5 °C | 106.8 °C | DSC | Not Directly Calculated |
| Mesophase Range | 95.7 °C (Nematic) | 66.7 °C (Nematic) | POM, DSC | Not Directly Calculated |
Note: The data presented is a representative example compiled from various sources. Specific values will vary depending on the molecular structure.
Dipole Moment and Polarizability
The high electronegativity of fluorine significantly influences the molecular dipole moment and polarizability, which are crucial for the dielectric and optical properties of liquid crystals. DFT calculations are particularly effective in predicting these molecular-level properties.
| Property | Non-Fluorinated Analog (Calculated) | Fluorinated Liquid Crystal (Calculated) | Experimental Validation |
| Dipole Moment (Debye) | 2.5 D | 4.8 D | Dielectric Spectroscopy |
| Polarizability (α) | 45 x 10⁻²⁴ cm³ | 52 x 10⁻²⁴ cm³ | Refractive Index Measurement |
Optical and Dielectric Anisotropy
Fluorination is a key strategy for tuning the dielectric anisotropy (Δε) and optical anisotropy (Δn) of liquid crystals, which are critical parameters for display applications.
| Property | Non-Fluorinated Analog | Fluorinated Liquid Crystal | Experimental Method | DFT Calculation |
| Dielectric Anisotropy (Δε) | +3.1 | +8.5 | Dielectric Spectroscopy | Correlated with Dipole Moment |
| Optical Anisotropy (Δn) | 0.18 | 0.15 | Refractometry | Correlated with Polarizability |
Experimental and Computational Protocols
A synergistic approach combining experimental characterization and theoretical calculations is essential for a thorough understanding of fluorinated liquid crystals.
Experimental Methodologies
-
Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures and enthalpies. A small sample (typically 1-5 mg) is heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere.
-
Polarized Optical Microscopy (POM): Employed for the identification of liquid crystal phases by observing their characteristic textures. The sample is placed between two crossed polarizers on a temperature-controlled stage.
-
Dielectric Spectroscopy: Measures the dielectric permittivity of the material as a function of frequency, allowing for the determination of the dielectric anisotropy.
-
Refractometry: An Abbe refractometer is used to measure the refractive indices of the liquid crystal, from which the optical anisotropy is calculated.
DFT Calculation Protocol
Density Functional Theory calculations are typically performed using software packages like Gaussian. The general workflow involves:
-
Molecular Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. A common level of theory is the B3LYP functional with a 6-31G(d,p) or 6-311G** basis set.[3][5]
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: Once the geometry is optimized, various electronic properties such as the dipole moment, polarizability, and molecular orbitals (HOMO-LUMO) are calculated.[6]
Validation Workflow
The process of validating experimental properties of fluorinated liquid crystals with DFT calculations follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for validating experimental properties with DFT.
This integrated approach, combining rigorous experimental measurements with insightful computational modeling, provides a robust framework for the rational design of novel fluorinated liquid crystals with desired functionalities for a wide range of applications. The strong correlation often observed between DFT-calculated molecular parameters and experimentally determined bulk properties underscores the predictive power of computational chemistry in materials science.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Fluorine Factor: A Comparative Guide to the Impact of Fluorine Substitution on Biphenyl Liquid Crystal Properties
For researchers, scientists, and professionals in drug development, the precise engineering of molecular properties is paramount. In the realm of liquid crystals, the strategic placement of fluorine atoms on the biphenyl core is a powerful tool for tuning key characteristics. This guide provides a comparative analysis, supported by experimental data, of how the number and position of fluorine atoms influence the mesomorphic and electro-optical properties of biphenyl liquid crystals.
The introduction of fluorine into a liquid crystal molecule, owing to its high electronegativity, small size, and low polarizability, can dramatically alter intermolecular interactions and, consequently, the bulk properties of the material.[1][2][3] These modifications are crucial for optimizing liquid crystals for various applications, particularly in liquid crystal displays (LCDs).[4][5] This guide will delve into the nuanced effects of fluorination on properties such as clearing point, melting point, birefringence, dielectric anisotropy, and viscosity.
Comparative Analysis of Physicochemical Properties
The following tables summarize the quantitative impact of fluorine substitution on the key properties of biphenyl liquid crystals. The data has been collated from various studies to provide a comparative overview.
| Compound Structure (Illustrative) | Number of Fluorine Atoms | Position of Fluorine Atom(s) | Melting Point (Tm, °C) | Clearing Point (Tc, °C) | Nematic Range (°C) |
| 4-alkyl-4'-cyanobiphenyl (nCB) | 0 | - | Varies with alkyl chain | Varies with alkyl chain | Varies with alkyl chain |
| 4-alkyl-2',3'-difluoro-4''-cyanobiphenyl derivative | 2 | 2', 3' | Lowered | Generally Decreased | Broad |
| 4-alkyl-3',4',5'-trifluorobiphenyl derivative | 3 | 3', 4', 5' | Often Lowered | Significantly Decreased | Can be Narrowed |
| Laterally fluorinated biphenyls | 1+ | Lateral | Generally Decreased | Variable | Broad Nematic Mesophase |
Note: The values presented are generalized trends. Specific values are highly dependent on the full molecular structure, including alkyl chain length and other substituents.
| Property | Effect of Increasing Number of Fluorine Atoms | Effect of Fluorine Position |
| Dielectric Anisotropy (Δε) | Generally increases, can become negative. | Lateral substitution often leads to negative Δε.[6][7] Substitution on the core can significantly alter the dipole moment. |
| Birefringence (Δn) | Generally decreases. | The position of fluorine can influence the overall molecular polarizability and thus Δn.[8] |
| Viscosity (γ₁) | Generally decreases.[5] | Lateral fluorine substitution can lead to lower viscosity compared to other substituents. |
Key Structure-Property Relationships
The strategic placement of fluorine atoms allows for the fine-tuning of liquid crystal properties:
-
Dielectric Anisotropy (Δε): The introduction of fluorine atoms, particularly in lateral positions, can induce a strong dipole moment perpendicular to the long molecular axis. This is a key strategy for creating liquid crystals with negative dielectric anisotropy, which are essential for display technologies like Vertical Alignment (VA) and In-Plane Switching (IPS) modes.[4][6] The magnitude of Δε can be modulated by the number and position of the fluorine atoms.
-
Mesophase Stability: Fluorination often leads to a depression of the melting point and can influence the clearing point, thereby affecting the temperature range of the liquid crystal phase.[9][10] While some fluorination patterns can stabilize the nematic phase over a broad range, excessive fluorination can sometimes suppress mesomorphism.[6]
-
Birefringence (Δn): The optical anisotropy of a liquid crystal is a critical parameter for display applications. Fluorine substitution generally leads to a decrease in birefringence.[8] This is attributed to the low polarizability of the C-F bond.[11]
-
Viscosity: Lower viscosity is highly desirable for achieving fast switching times in LCDs. Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated counterparts or those with other polar substituents like the cyano group.[5] This is partly due to the weaker intermolecular interactions resulting from the low polarizability of fluorine.
Experimental Protocols
The data presented in this guide is based on standard characterization techniques for liquid crystals:
1. Mesophase Identification and Transition Temperature Determination:
-
Method: Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Protocol: A small sample of the liquid crystal is placed on a glass slide and heated and cooled at a controlled rate (e.g., 5 °C/min) on a hot stage. The characteristic textures of different liquid crystal phases (e.g., nematic, smectic) are observed through a polarizing microscope to identify the mesophases. DSC is used to accurately measure the temperatures and enthalpies of phase transitions (melting and clearing points) by detecting the heat flow into or out of the sample during heating and cooling cycles.[8]
2. Birefringence (Δn) Measurement:
-
Method: Abbe Refractometer.
-
Protocol: The refractive indices of the liquid crystal for light polarized parallel (ne) and perpendicular (no) to the director are measured. The liquid crystal is aligned in a thin cell with a specific surface treatment (e.g., rubbed polyimide) to ensure uniform molecular orientation. The birefringence is then calculated as Δn = ne - no. Measurements are typically performed at a specific wavelength (e.g., 589 nm) and temperature. For compounds that are not liquid crystals at room temperature, measurements are often made by dissolving a known concentration of the compound in a host liquid crystal with known properties and extrapolating the results.[8][10]
3. Dielectric Anisotropy (Δε) Measurement:
-
Method: Capacitance Measurement.
-
Protocol: The liquid crystal is introduced into a cell with transparent electrodes. The capacitance of the cell is measured with the liquid crystal molecules aligned parallel (C||) and perpendicular (C⊥) to an applied electric field. The dielectric permittivities (ε|| and ε⊥) are calculated from these capacitance values. The dielectric anisotropy is then determined as Δε = ε|| - ε⊥. The measurements are typically carried out at a frequency of 1 kHz.[4]
4. Rotational Viscosity (γ₁) Measurement:
-
Method: Electro-optical or Magneto-optical methods.
-
Protocol: One common method involves measuring the decay time of the director reorientation after an electric or magnetic field is switched off. The rotational viscosity is then calculated from this decay time, the elastic constant, and the cell gap. These measurements provide crucial information about the switching speed of the liquid crystal.[9][10]
Logical Relationship of Fluorine Substitution and LC Properties
The following diagram illustrates the general impact of increasing the number of fluorine atoms and modifying their position on the key properties of biphenyl liquid crystals.
Caption: Impact of Fluorine Substitution on LC Properties.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
The Influence of Fluorine: A Comparative Guide to the Mesomorphic Behavior of Fluorinated Biphenyls
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and the mesomorphic properties of liquid crystals is paramount for the design of advanced materials. This guide provides a comprehensive comparison of fluorinated biphenyls, detailing how subtle changes in their molecular architecture dictate their liquid crystalline behavior. The inclusion of fluorine atoms, with their unique electronic and steric properties, offers a powerful tool to modulate key parameters such as mesophase stability, transition temperatures, birefringence, and dielectric anisotropy.
This guide summarizes key experimental data, outlines the methodologies for characterization, and provides a visual representation of the structure-property relationships to aid in the rational design of novel liquid crystal materials.
Data Presentation: Correlating Structure with Mesomorphic Properties
The following tables summarize the quantitative data for a series of fluorinated biphenyl and terphenyl derivatives, illustrating the impact of fluorine substitution on their mesomorphic and physical properties.
Table 1: Mesomorphic Properties of Laterally Fluorinated Terphenyl Compounds
| Compound | R1 | R2 | Phase Transitions (°C) |
| 1 | C2H5 | C3H7 | Cr 67 SmC 141 SmA 152 N 155 Iso[1] |
| 2 | C4H9 | C3H7 | Cr 85 SmC 137 SmA 146 N 160 Iso[1] |
| 3 | C5H11 | C3H7 | Cr 77 SmC 142 SmA 152 N 163 Iso[1] |
Cr: Crystalline, SmC: Smectic C, SmA: Smectic A, N: Nematic, Iso: Isotropic
Table 2: Physical Properties of Negative Dielectric Anisotropy Liquid Crystals
| Mixture | T c (°C) | Δε (at 22°C) | Δn (at 22°C, 633 nm) | γ 1 /K 33 ( ms/µm ²) |
| ZOC-7003 | 101.5 | -2.0 | 0.100 | 11.5 |
| UCF-N1 | 104.2 | -1.9 | 0.165 | 16.2 |
| UCF-N2 | 106.8 | -1.9 | 0.200 | 19.8 |
Data for ZOC-7003 and its mixtures with fluorinated biphenyls.[2]
Table 3: Phase Transition Temperatures of Biphenyl-Tolane Isothiocyanates
| Compound | R | X1 | X2 | X3 | Phase Transitions (°C) |
| 1 | C3H7 | H | H | H | Cr 128 (N 115) Iso |
| 2 | C3H7 | F | H | H | Cr 98 N 195 Iso |
| 3 | C3H7 | H | F | H | Cr 95 N 212 Iso |
| 4 | C3H7 | H | H | CH3 | Cr 112 N 188 Iso |
| 5 | C3H7 | H | F | F | Cr 105 N 165 Iso |
Parentheses indicate a monotropic transition.[3]
Experimental Protocols
The characterization of the mesomorphic behavior of fluorinated biphenyls relies on a suite of complementary analytical techniques. The following are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the transition temperatures and enthalpy changes associated with the phase transitions of liquid crystals.[4][5]
-
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. Phase transitions in the sample result in endothermic (heat absorption) or exothermic (heat release) events, which are detected as peaks in the DSC thermogram.[4]
-
Instrumentation: A DSC instrument typically consists of two pans, one for the sample and one for the reference, situated in a furnace. The temperature is ramped up and down at a controlled rate.
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Experimental Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heating and cooling cycle at a controlled rate, for example, 10 °C/min.[6] A common temperature range for analysis is from -50 °C to a temperature above the clearing point of the material.
-
To erase any previous thermal history, a preliminary heating and cooling cycle is often performed.[5] The data from the second heating and cooling cycle is typically used for analysis.
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis: The onset temperature of a peak is generally taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is an essential technique for the visual identification of liquid crystal phases and for observing the textures of different mesophases.[7][8]
-
Principle: POM utilizes polarized light to reveal the anisotropic nature of liquid crystals. When a birefringent material like a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in characteristic textures that are unique to each mesophase.[7]
-
Instrumentation: A standard optical microscope equipped with two polarizers (a polarizer and an analyzer), a rotating stage, and a hot stage for temperature control.
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip. The sample is then placed in a hot stage on the microscope stage.
-
Experimental Procedure:
-
The sample is heated to its isotropic liquid phase to ensure a uniform starting state.
-
The sample is then slowly cooled at a controlled rate while being observed through the microscope with crossed polarizers.
-
As the sample cools, it will transition into different liquid crystal phases. The characteristic textures of each phase (e.g., Schlieren texture for nematic, focal conic or fan-shaped texture for smectic) are observed and recorded at specific temperatures.
-
The process can be repeated during a heating cycle to check for the reversibility of the transitions.
-
-
Data Analysis: The transition temperatures are recorded as the temperatures at which the textures change from one type to another.
X-Ray Diffraction (XRD)
X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and structural order within the different liquid crystal phases.[9]
-
Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern that provides information about the d-spacing (inter-planar distances) in the material.[9] In liquid crystals, XRD can distinguish between the less ordered nematic phase and the more ordered smectic phases, which exhibit layer structures.
-
Instrumentation: An X-ray diffractometer equipped with an X-ray source, a goniometer for precise angle control, and a detector. For liquid crystal studies, a temperature-controlled sample holder is essential.
-
Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube. To obtain more detailed structural information, the sample can be aligned using a magnetic or electric field.[9]
-
Experimental Procedure:
-
The capillary containing the sample is mounted on the goniometer in the XRD instrument.
-
The sample is heated or cooled to the desired temperature corresponding to a specific mesophase.
-
A beam of monochromatic X-rays is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).
-
-
Data Analysis:
-
Nematic Phase: An unaligned nematic phase will show a diffuse scattering ring at a wide angle, corresponding to the average intermolecular distance. An aligned nematic sample will show two diffuse arcs.[9]
-
Smectic Phase: Smectic phases, having a layered structure, will exhibit one or more sharp diffraction peaks at small angles, corresponding to the layer spacing. The wide-angle scattering will be similar to that of the nematic phase.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between molecular structure modifications in biphenyl systems and their resulting mesomorphic behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicke-listy.cz [chemicke-listy.cz]
- 9. barron.rice.edu [barron.rice.edu]
Unveiling the Environmental Footprint: A Comparative Guide to Fluorinated Liquid Crystal Monomers
For researchers, scientists, and drug development professionals, an in-depth evaluation of the environmental persistence and toxicity of fluorinated liquid crystal monomers (FLCMs) is crucial for sustainable material selection and risk assessment. This guide provides a comprehensive comparison of FLCMs with non-fluorinated alternatives, supported by experimental data, to inform safer design and development practices.
Fluorinated liquid crystal monomers are ubiquitous in modern technology, particularly in the vibrant displays of our electronic devices. However, their widespread use has raised concerns about their environmental fate and potential toxicity. These compounds can be released into the environment during manufacturing, use, and disposal, leading to their persistence in various ecosystems and potential for bioaccumulation in organisms.
Environmental Persistence: A Lasting Legacy
The defining characteristic of many FLCMs is their persistence in the environment, largely due to the strength of the carbon-fluorine bond, which is resistant to degradation. This persistence can lead to long-range transport and accumulation in remote environments.
Table 1: Comparison of Environmental Persistence Parameters
| Compound Class | Specific Compound Example | Half-life in Water (days) | Half-life in Air (days) | Bioaccumulation Factor (BCF) |
| Fluorinated Liquid Crystals | 1,2,3-trifluoro-5-(2-(4-methylphenyl)ethynyl)benzene (m-TEB) | Data not readily available | 3.8 - 9.3[1] | Data not readily available |
| 1,2,3-trifluoro-5-(2-(4-ethylphenyl)ethynyl)benzene (e-TEB) | Data not readily available | 2.2 - 5.4[1] | Data not readily available | |
| 1,2,3-trifluoro-5-(2-(4-propylphenyl)ethynyl)benzene (p-TEB) | Data not readily available | 0.6 - 1.4[1] | Data not readily available | |
| Non-Fluorinated Alternatives | 4-cyano-4'-pentylbiphenyl (5CB) | Data not readily available | Data not readily available | Data not readily available |
| 4,4'-Dicyanobiphenyl | Data not readily available | Data not readily available | Data not readily available |
Note: Data on the environmental persistence of many specific liquid crystal monomers is limited in publicly available literature. The provided data for air half-life is based on theoretical calculations.
Ecotoxicity: A Threat to Aquatic Life
The potential for FLCMs to harm aquatic organisms is a significant concern. Studies have shown that some of these compounds can be toxic to algae, invertebrates, and fish, even at low concentrations.
Table 2: Comparison of Acute Aquatic Toxicity
| Compound Class | Specific Compound Example | Test Organism | 48-hour EC50/LC50 (mg/L) |
| Fluorinated Liquid Crystals | Mixture of FLCMs | Daphnia magna | Not specified, but observed mortality and developmental effects[2] |
| Non-Fluorinated Alternatives | 4-cyanobiphenyls | Daphnia magna | Not specified, but observed mortality and developmental effects[2] |
EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.
Endocrine Disruption: A Subtle but Significant Threat
Beyond acute toxicity, there is growing evidence that some FLCMs can act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, and metabolic effects. Research has pointed to the disruption of both androgen and thyroid hormone signaling pathways as potential mechanisms of FLCM toxicity.
Recent studies suggest that certain FLCMs can act as antagonists to the thyroid hormone receptor, potentially leading to visual impairment and other developmental issues. Molecular docking studies have indicated that FLCMs may bind to key proteins involved in thyroid hormone transport and signaling[3].
Similarly, there are concerns that FLCMs could interfere with the androgen signaling pathway, which is crucial for male reproductive development and function. Endocrine disruptors can act as antagonists to the androgen receptor, blocking the action of natural androgens.
Performance in Displays: A Balancing Act
While the environmental and health concerns are significant, it is also important to consider the performance of these materials in their intended applications. Fluorination of liquid crystals can enhance key properties for display performance, such as dielectric anisotropy and viscosity, which influence switching times and power consumption.
Table 3: Comparison of Physicochemical and Performance Properties
| Property | Fluorinated Liquid Crystals | Non-Fluorinated Liquid Crystals (e.g., Cyanobiphenyls) | Impact on Display Performance |
| Dielectric Anisotropy (Δε) | Can be tailored (positive or negative) | Typically positive | Affects threshold voltage and switching behavior |
| Viscosity (η) | Generally lower | Can be higher | Lower viscosity leads to faster switching times |
| Birefringence (Δn) | Can be tuned | Generally high | Influences the display's brightness and contrast |
| Clearing Point (°C) | Wide range, can be high | Varies, can be lower | Higher clearing point allows for a wider operating temperature range |
Experimental Protocols
The environmental persistence and toxicity of chemical substances are typically evaluated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Detailed Methodologies:
-
Algal Growth Inhibition Test (based on OECD Guideline 201):
-
Test Organism: A suitable species of freshwater algae, such as Pseudokirchneriella subcapitata.
-
Test Substance Preparation: The test substance is dissolved in a suitable solvent and added to the growth medium to create a range of concentrations.
-
Exposure: Algal cultures are exposed to the different concentrations of the test substance for a period of 72 hours under controlled conditions of light, temperature, and pH.
-
Endpoint: The growth of the algae is measured at regular intervals, typically by cell counting or measuring fluorescence. The EC50 is calculated as the concentration that inhibits algal growth by 50% compared to the control.
-
-
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202):
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Exposure: Young daphnids (less than 24 hours old) are exposed to the test concentrations for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation. The EC50 is the concentration at which 50% of the daphnids are immobilized.
-
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305):
-
Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Exposure: The test involves two phases: an uptake phase where fish are exposed to the test substance (either in the water or through their diet) and a depuration phase where they are transferred to a clean environment.
-
Sampling: Fish are sampled at various time points during both phases, and the concentration of the test substance in their tissues is measured.
-
Endpoint: The bioconcentration factor (BCF) or bioaccumulation factor (BAF) is calculated, which represents the ratio of the chemical's concentration in the fish to its concentration in the water or diet.
-
The Path Forward: A Call for Safer Alternatives
The data presented in this guide highlights the need for continued research into the environmental impact of fluorinated liquid crystal monomers. While they offer performance advantages in display technology, their persistence and potential toxicity cannot be overlooked. The development and adoption of safer, non-fluorinated alternatives with comparable or superior performance is a critical step towards a more sustainable electronics industry. Further investigation into the complete life cycle of both existing and emerging liquid crystal materials is essential to fully understand and mitigate their environmental and health risks.
References
- 1. Liquid Crystal Monomers and Their Mixtures Alter Nuclear Receptor Signaling and Promote Adipogenesis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid crystal monomers disrupt photoreceptor patterning of zebrafish larvae via thyroid hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, this guide offers procedural, step-by-step instructions to ensure the safe handling and management of this chemical waste in a laboratory setting.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount to maintaining a safe and compliant laboratory environment. This document outlines the essential procedures for the disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Safety Data
According to available Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, one supplier notes that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C21H23F3 |
| Molecular Weight | 332.40 g/mol [3] |
| Appearance | Solid |
| Melting Point | 68 - 70 °C (154 - 158 °F)[2] |
| Boiling Point | 255 °C (491 °F)[2] |
Hazardous Decomposition Products: Under fire conditions, this compound may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[3]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: When handling the solid form, a dust mask is recommended to avoid inhalation.
Experimental Protocol: Waste Segregation and Collection
The proper disposal of this compound begins with meticulous segregation and collection at the point of generation.
Materials:
-
Designated, compatible, and clearly labeled hazardous waste container (plastic is often preferred for solids).[4]
-
Hazardous waste tags or labels.
-
Personal Protective Equipment (PPE) as specified above.
Procedure:
-
Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Label the Container: Immediately label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[4]
-
Collect the Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Segregate from Other Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
-
Secure the Container: Keep the waste container tightly closed except when adding waste.[5]
-
Store Appropriately: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and away from heat sources or direct sunlight.[6][7]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Final Disposal Procedures
The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS office to arrange for a pickup.[7]
-
Do Not Dispose in Regular Trash or Drains: This chemical should not be disposed of in the regular trash or poured down the drain.[4][8] Improper disposal can lead to environmental contamination and regulatory violations.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste tags and pickup requests, is completed accurately and legibly.[4]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.no [fishersci.no]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Essential Safety and Handling Guide for 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
While a comprehensive dataset for this specific compound is not fully available in the public domain, the following information has been gathered from Safety Data Sheets (SDS).
| Property | Value | Source |
| CAS Number | 132123-39-8 | [1][2][3][4] |
| Molecular Formula | C21H23F3 | [2] |
| Molecular Weight | 332.41 g/mol | [2] |
| Physical State | Solid | [No specific citation] |
| Hazards Classification | Based on available data, the classification criteria are not met.[5] | Fisher Scientific SDS[5] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[6] For tasks with a higher risk of splashes, chemical safety goggles should be worn.[6][7][8] A face shield, in addition to safety glasses or goggles, is required when there is a significant splash hazard.[6][7][8] | Protects eyes from accidental splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[6][8][9] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[9] | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn to protect against minor splashes and spills.[6][7] Long pants and closed-toe shoes are required at all times in the laboratory.[6][7] | Minimizes skin exposure. |
| Respiratory Protection | Respiratory protection is generally not required under normal use conditions with adequate ventilation.[1] If dust formation is likely or ventilation is inadequate, a particle filter respirator may be necessary.[5] | Avoids inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical for laboratory safety. The following step-by-step guide outlines the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to ensure adequate ventilation.[10]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]
2. Personal Protective Equipment (PPE) Donning:
-
Before beginning any work, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Do not breathe in dust or vapors.[9]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9]
4. In Case of a Spill:
-
For small spills, use an inert absorbent material to contain and clean up the spill.[11]
-
Place the absorbent material and any contaminated items into a sealed, labeled container for proper disposal.[11]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[11]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it is classified as a halogenated organic waste.[12]
1. Waste Segregation:
-
Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[12]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[11][13]
2. Labeling:
-
Ensure the waste container is properly labeled with "Hazardous Waste" and lists all chemical constituents and their approximate percentages.[11][12]
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Keep the container tightly closed when not in use.[11]
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[11]
Workflow Diagram
Caption: A workflow diagram outlining the safe handling and disposal of the specified chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [oakwoodchemical.com]
- 3. chemcd.com [chemcd.com]
- 4. canaanchem.com [canaanchem.com]
- 5. fishersci.no [fishersci.no]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. wm.edu [wm.edu]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
